Hypericin-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H16O8 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
6,12,17,23-tetradeuterio-5,9,11,20,22,24-hexahydroxy-13,16-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaene-7,18-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,33-34,36-38H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
InChI Key |
ZEUZBPIOENZXCZ-ZGYYUIRESA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C4=C5C6=C2C(=C1O)C(=C7C6=C(C8=C5C(=C(C(=C8O)[2H])O)C(=C4C(=O)C(=C3C([2H])([2H])[2H])[2H])O)C(=C(C7=O)[2H])O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Quality Control Landscape of Hypericin-d10: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control methodologies for Hypericin-d10, a deuterated analog of the potent photosensitizer and bioactive compound, hypericin. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes of this compound and the rigorous analytical techniques employed to ensure its identity, purity, and stability.
Certificate of Analysis: A Snapshot of Quality
The Certificate of Analysis for this compound serves as a crucial document attesting to its quality and adherence to predefined specifications. Below is a summary of typical analytical data presented in a CoA.
| Parameter | Specification | Method |
| Identity | ||
| Appearance | Red to dark red solid | Visual Inspection |
| Molecular Formula | C₃₀H₆D₁₀O₈ | Mass Spectrometry |
| Molecular Weight | 514.52 g/mol | Mass Spectrometry |
| Purity | ||
| Chemical Purity | ≥95.0% | HPLC/UPLC |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry / NMR |
| Residual Solvents | ||
| Methanol | ≤3000 ppm | GC-HS |
| Ethanol | ≤5000 ppm | GC-HS |
| Acetone | ≤5000 ppm | GC-HS |
| Physical Properties | ||
| Solubility | Soluble in DMSO | Visual Inspection |
In-Depth Experimental Protocols for Quality Control
The quality of this compound is ascertained through a series of sophisticated analytical experiments. The following sections detail the methodologies for the key quality control tests.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound and to detect and quantify any related impurities.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 90% A
-
2-15 min: Linear gradient to 10% A
-
15-20 min: Hold at 10% A
-
20.1-25 min: Return to 90% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 590 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in DMSO and diluted with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
Data Analysis: The purity is calculated by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area of all observed peaks.
Mass Spectrometry for Identity and Isotopic Enrichment
Objective: To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source.
Methodology:
-
Ionization Mode: Negative ESI.
-
Mass Range: m/z 100-1000.
-
Resolution: ≥ 60,000 FWHM.
-
Sample Infusion: The sample is prepared in a suitable solvent (e.g., methanol/water with a small amount of ammonium hydroxide to facilitate deprotonation) and infused directly into the mass spectrometer.
Data Analysis:
-
Identity: The observed monoisotopic mass of the [M-H]⁻ ion is compared to the theoretical exact mass of C₃₀H₅D₁₀O₈⁻.
-
Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to different numbers of deuterium atoms are used to calculate the percentage of molecules containing the desired ten deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
Objective: To confirm the chemical structure of this compound and to assess the positions and extent of deuteration.
Instrumentation:
-
NMR spectrometer operating at a proton frequency of 400 MHz or higher.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Experiments:
-
¹H NMR: To observe the residual proton signals. The significant reduction in the intensity of signals corresponding to the deuterated positions confirms successful labeling.
-
²H NMR: To directly observe the deuterium signals, confirming their presence at the expected chemical shifts.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Data Analysis: The chemical shifts, signal multiplicities, and integration values are compared to the known spectrum of non-deuterated hypericin to confirm the structure and the locations of deuterium incorporation.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
Objective: To identify and quantify any residual solvents from the synthesis and purification processes.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
Methodology:
-
Column: A column suitable for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature gradient to separate common organic solvents.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 min.
-
-
Sample Preparation: A known amount of this compound is weighed into a headspace vial and dissolved in a high-boiling point solvent like DMSO.
Data Analysis: The peak areas of any detected solvents are compared to the peak areas of certified reference standards to quantify their concentration in parts per million (ppm).
Visualizing Quality Control Workflows
To further clarify the logical flow of the quality control process, the following diagrams have been generated using the DOT language.
Caption: A high-level overview of the quality control workflow for this compound.
Caption: The experimental workflow for determining the chemical purity of this compound by HPLC.
Caption: A flowchart illustrating the process of isotopic enrichment analysis for this compound using HRMS.
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Hypericin
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated hypericin, a valuable tool for researchers in drug development and various scientific fields. The incorporation of deuterium into the hypericin molecule allows for advanced analytical studies, such as investigating metabolic pathways, reaction mechanisms, and the effects of isotope substitution on the compound's biological activity.
Synthesis of Deuterated Hypericin via H/D Exchange
A common and straightforward method for the deuteration of hypericin involves the exchange of its labile hydroxyl protons with deuterium atoms from a deuterated solvent. This process is particularly effective for replacing the protons on the hydroxyl groups of the hypericin molecule.
Experimental Protocol: H/D Exchange
This protocol is adapted from methodologies described in the literature for the H/D exchange of hypericin.[1]
-
Dissolution: Dissolve a known quantity of non-deuterated hypericin in methanol-d4 (99% atom D). The concentration should be chosen to ensure complete dissolution.
-
Incubation: Stir the solution at room temperature in a sealed vial to prevent atmospheric moisture contamination. The incubation period can be varied, but 24 hours is generally sufficient for a high degree of deuterium exchange for the hydroxyl protons.
-
Solvent Removal: After incubation, remove the methanol-d4 under a stream of dry nitrogen gas or by using a rotary evaporator.
-
Re-dissolution and Drying (Optional): To maximize the deuterium exchange, the dried deuterated hypericin can be re-dissolved in a fresh portion of methanol-d4 and the process of incubation and drying repeated.
-
Final Product: The resulting solid is deuterated hypericin, which should be stored in a desiccator to prevent back-exchange with atmospheric moisture.
Synthesis Workflow
Caption: Workflow for the synthesis of deuterated hypericin via H/D exchange.
Purification of Deuterated Hypericin
The purification of deuterated hypericin is crucial to remove any unreacted starting material, by-products, and other impurities. The following multi-step purification protocol is based on established methods for the purification of natural hypericin and can be adapted for the deuterated analogue.[2][3][4][5]
Experimental Protocols
This step aims to perform a bulk separation of the deuterated hypericin from major impurities using silica gel column chromatography.[2][4][5]
-
Column Preparation: Prepare a silica gel column (35-70 mesh) in a suitable glass column. The size of the column and the amount of silica gel should be scaled according to the amount of crude deuterated hypericin to be purified.
-
Sample Loading: Dissolve the crude deuterated hypericin in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a series of solvents of increasing polarity. A typical elution sequence is:
-
Wash 1: Chloroform to elute non-polar impurities (yellow colored compounds).
-
Wash 2: A mixture of Chloroform:Acetone (4:1) to remove compounds of intermediate polarity.
-
Elution of Hypericin: A mixture of Methanol:Acetone:CH₂Cl₂ (75:10:15) to elute the deuterated hypericin (a red-colored fraction).
-
-
Fraction Collection: Collect the red-colored fraction containing the deuterated hypericin.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the partially purified deuterated hypericin.
For achieving high purity, a final purification step using preparative reversed-phase HPLC is recommended.
-
HPLC System: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase for the separation of hypericin is a mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[6][7] Another option is a gradient elution with a hexane-ethyl acetate-methanol-water solvent system.[8]
-
Sample Injection: Dissolve the partially purified deuterated hypericin in the mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect the peak corresponding to hypericin, detected at a wavelength of 590 nm.
-
Final Product Recovery: Evaporate the solvent from the collected HPLC fraction to obtain highly pure deuterated hypericin.
Purification Workflow
Caption: Multi-step workflow for the purification of deuterated hypericin.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification of deuterated hypericin.
Synthesis Data
| Parameter | Value | Unit |
| Starting Hypericin Mass | 100 | mg |
| Deuterated Hypericin Mass | ~100 | mg |
| Yield | >95 | % |
| Degree of Deuteration (Hydroxyls) | >98 | % |
Purification Data
| Purification Step | Sample Load (mg) | Purity Before (%) | Purity After (%) | Recovery Rate (%) |
| Column Chromatography | 100 | ~90 | ~95 | ~85 |
| Preparative HPLC | 85 | 95 | >98 | ~80 |
Note: The yield for the H/D exchange is expected to be high, with the mass change due to deuterium incorporation being minimal. Purity and recovery rates for purification are based on typical values reported for hypericin purification.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]
- 5. brieflands.com [brieflands.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of series bioactive components from Hypericum Perforatum L. by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Hypericin-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hypericin-d10, a deuterated analog of the naturally occurring photosensitizer Hypericin. Due to the limited availability of direct experimental data for this compound, this document presents the well-established spectroscopic data for Hypericin and outlines the expected variations for its deuterated counterpart. This information is critical for researchers in drug development, pharmacology, and analytical chemistry who utilize stable isotope-labeled compounds for mechanistic studies, quantitative analysis, and metabolic profiling.
Introduction to Hypericin and its Deuterated Analog
Hypericin is a naphthodianthrone found in St. John's wort (Hypericum perforatum) with a range of biological activities, including antidepressant, antiviral, and anticancer properties.[1] Its function as a photosensitizer in photodynamic therapy (PDT) is of particular interest.[1] this compound is a stable isotope-labeled version of Hypericin, where ten hydrogen atoms have been replaced by deuterium. This labeling is invaluable for studies requiring mass differentiation, such as mass spectrometry-based quantification and metabolism studies.[2]
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for Hypericin. The expected differences for this compound are also discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Hypericin is characterized by highly deshielded signals for the hydroxyl protons due to strong intramolecular hydrogen bonding.[3] The exact chemical shifts are solvent-dependent.
Table 1: ¹H NMR Chemical Shifts (δ) for Hypericin
| Proton Assignment | Chemical Shift (ppm) in Methanol-d₄ [4] | Chemical Shift (ppm) in Acetone-d₆ [4] |
| C1, C6–OH | 14.68 | 14.75 |
| C8, C13–OH | 14.09 | 14.17 |
| C9, C12–H | 7.27 | 7.39 |
| C2, C5–H | 6.56 | 6.79 |
| CH₃– | 2.71 | 2.78 |
Expected ¹H NMR Spectrum of this compound:
Based on the structure provided by commercial suppliers, the ten deuterium atoms in this compound replace the protons on the two methyl groups and the four aromatic protons on the outer rings.[5] Therefore, the signals corresponding to the methyl groups (at ~2.7-2.8 ppm) and the aromatic protons C2, C5, C9, and C12–H (at ~6.5-7.4 ppm) will be absent in the ¹H NMR spectrum of this compound. The signals for the hydroxyl protons (C1, C6, C8, C13–OH) are expected to remain, although minor shifts may be observed due to the electronic effects of deuteration in the vicinity.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the identity and purity of Hypericin and its deuterated analog. Electrospray ionization (ESI) is a common method for analyzing these compounds.
Table 2: Mass Spectrometry Data for Hypericin
| Parameter | Value |
| Molecular Formula | C₃₀H₁₆O₈[6] |
| Monoisotopic Mass | 504.0845 u[6] |
| [M-H]⁻ Ion (Negative ESI) | m/z 503[7] |
| [M+H]⁺ Ion (Positive ESI) | m/z 505.0918[6][8] |
| Major MS/MS Fragments of [M-H]⁻ | Not explicitly detailed in the provided results. |
Expected Mass Spectrum of this compound:
The molecular formula of this compound is C₃₀H₆D₁₀O₈. The replacement of ten protons with ten deuterons results in a mass increase of approximately 10 Da.
-
Expected Monoisotopic Mass: ~514.147 u
-
Expected [M-H]⁻ Ion: m/z ~513
-
Expected [M+H]⁺ Ion: m/z ~515
The fragmentation pattern in tandem MS is expected to be similar to that of Hypericin, with corresponding mass shifts in the fragments containing deuterium atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Hypericin is characterized by several absorption bands in the ultraviolet and visible regions, which are responsible for its red color and photosensitizing properties.[9] The positions of these bands can be influenced by the solvent.[10]
Table 3: UV-Vis Absorption Maxima (λmax) for Hypericin
| Solvent | Absorption Maxima (nm) |
| Methanol | 588[9] |
| Ethanol | 392, 480, 513, 552, 596[11] |
| General Organic Solvents | 425-485 and 500-600[10] |
Expected UV-Vis Spectrum of this compound:
Deuteration is not expected to significantly alter the electronic transitions of the molecule. Therefore, the UV-Vis absorption spectrum of this compound should be nearly identical to that of Hypericin, with similar absorption maxima and molar absorptivity.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Hypericin and its deuterated analog, based on methodologies reported in the literature.
NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum.
Methodology:
-
Sample Preparation: Dissolve approximately 1-2 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆). For quantitative measurements, a known amount of an internal standard can be added.[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Data Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
-
Use a standard pulse program for proton NMR (e.g., 'zgpr' with water suppression if necessary).[12]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64-1024 scans, depending on the sample concentration).[4][13]
-
Set the acquisition time to at least 1-2 seconds for good resolution.[4][13]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative proton ratios.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
-
For MS/MS analysis, select the precursor ion of interest (e.g., m/z 505 for Hypericin [M+H]⁺) and subject it to collision-induced dissociation (CID).[7]
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Analyze the fragmentation pattern to gain structural information.
-
UV-Vis Spectroscopy
Objective: To obtain the absorption spectrum and determine the absorption maxima.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent blank.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product like Hypericin.
Caption: General experimental workflow for spectroscopic analysis.
Hypericin-Induced Signaling Pathways in Photodynamic Therapy
Hypericin's efficacy in photodynamic therapy is attributed to its ability to induce multiple and interrelated signaling pathways upon photoactivation, leading to cell death.[2][14]
Caption: Hypericin-induced signaling in photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR determination of hypericin and pseudohypericin in complex natural mixtures by the use of strongly deshielded OH groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hypericin | C30H16O8 | CID 3663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypericin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pure.tudelft.nl [pure.tudelft.nl]
- 10. mdpi.com [mdpi.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Hypericin [orgspectroscopyint.blogspot.com]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of Hypericin-d10 under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of Hypericin-d10 under various environmental conditions. As a deuterated analogue of hypericin, its stability profile is considered comparable to that of the parent compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation influences and analytical workflows to support research and development efforts.
Quantitative Stability Data
The stability of hypericin is significantly influenced by temperature, light exposure, and pH. The following tables summarize the quantitative data from various studies, highlighting the percentage of hypericin remaining or degraded under specific conditions.
Thermal Stability
| Temperature | Duration | Matrix/Solvent | Percent Remaining/Degraded | Reference |
| -24°C | 8 weeks | Extract (in dark) | No change observed | [1][2] |
| -20°C | 140 days | Standard solution (in dark) | Stable | [3][4] |
| 4°C | 360 minutes | Phosphate-Buffered Saline (PBS) | ~100% | [5] |
| Room Temperature | 4 days | Standard solution | 20% loss | [3] |
| Room Temperature | 8 weeks | Extract (in dark) | 8.5% decrease | [1][2] |
| 37°C | 180 minutes | Phosphate-Buffered Saline (PBS) | ~100% | [5] |
| 37°C | 360 minutes | Phosphate-Buffered Saline (PBS) | ~90% | [5] |
| 40°C (75% RH) | 6 months | Dried total extract | Highest decay observed | [6] |
Photostability
| Light Condition | Duration | Matrix/Solvent | Percent Degraded | Reference |
| Constant Light | 8 weeks | Extract (at room temperature) | 49% decrease | [1][2] |
pH and Solvent Effects
| pH/Solvent Condition | Light/Dark | Observation | Reference |
| Acidic | Light and Dark | Decomposition of hypericin | [3] |
| Alkaline | Not specified | Rapid degradation of related pseudohypericin; greater effect of light and temperature than under acidic conditions | [3][5] |
Experimental Protocols
The following sections detail the methodologies for conducting stability studies on this compound, focusing on forced degradation studies and the analytical techniques used for quantification.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7] These studies intentionally stress the sample to generate degradation products.[8][9][10]
Protocol for Forced Degradation of this compound:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Reflux the solution for a specified period (e.g., 8 hours) or store at room temperature for up to 7 days.[8]
-
Neutralize the solution with an appropriate base.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with an appropriate acid.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Store in the dark at room temperature for a specified period to prevent photo-degradation.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and store it in a temperature-controlled oven at elevated temperatures (e.g., 40-80°C).[8]
-
A parallel sample should be stored at a reference temperature (e.g., 4°C) in the dark.
-
-
Photostability Testing (as per ICH Q1B Guidelines):
-
Expose a solution of this compound in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analytical Method for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.[5]
Example of a Validated RP-HPLC Method:
-
Chromatographic System:
-
Column: C18, reversed-phase.
-
Mobile Phase: Isocratic elution with acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: Fluorescence (Excitation/Emission: 315/590 nm) and UV (273 nm).
-
-
Alternative Mobile Phase: Acetonitrile:Methanol:10 mM Ammonium Acetate (pH 5.0) in the ratio 54:36:10 (v/v/v) with UV detection at 590 nm.
-
Method Validation (as per ICH guidelines): The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations: Degradation Influences and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key factors influencing the degradation of this compound and a typical workflow for a stability study.
Caption: Factors influencing the degradation of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.tudelft.nl [pure.tudelft.nl]
- 6. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. biopharminternational.com [biopharminternational.com]
Solubility of Hypericin-d10 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Hypericin-d10 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Hypericin, under the assumption of comparable solubility profiles. Deuteration is generally not expected to significantly alter the fundamental solubility of a molecule in common organic solvents.
Core Data Presentation: Solubility of Hypericin
The following table summarizes the known solubility of Hypericin in a range of organic solvents. This data provides a strong foundational reference for working with this compound.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | A stock solution can be prepared by dissolving in DMSO.[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | Similar to DMSO, suitable for creating stock solutions.[1] |
| Ethanol | Slightly soluble[1] | Soluble in 100% ethanol.[2] |
| Methanol | 37.17 µg/mL[3] | Soluble in 100% methanol.[2] |
| Methanol-Pyridine (99:1, v/v) | 320.91 µg/mL[3] | The addition of pyridine significantly enhances solubility.[3] |
| 1 N NaOH | 10 mg/mL | Forms a very dark green solution. |
| Pyridine and other organic bases | Freely soluble | Yields cherry-red solutions with red fluorescence. |
| Aqueous Buffers | Sparingly soluble[1] | For maximum solubility, first dissolve in DMSO then dilute with the aqueous buffer.[1] |
| Water | Insoluble | Forms non-fluorescent aggregates.[2] |
Experimental Protocol: Determination of Equilibrium Solubility
This section outlines a general protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent, a method often referred to as the shake-flask method.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature incubator on an orbital shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours). The temperature should be maintained at a standard value, such as 25°C.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer separation, centrifuge the vials at a high speed to pellet any remaining solid.
-
Sample Dilution: Carefully pipette a known aliquot of the clear supernatant. Dilute this aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the average concentration from the replicate vials. The result is typically expressed in mg/mL or µg/mL.
Mandatory Visualization
Signaling Pathway: Hypericin as a Protein Kinase C (PKC) Inhibitor
Hypericin is a known inhibitor of Protein Kinase C (PKC), a key enzyme in many cellular signaling pathways. The following diagram illustrates a simplified representation of this inhibitory action.
Caption: Inhibition of Protein Kinase C (PKC) by this compound.
Experimental Workflow: Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
The Foundation of a New Era in Drug Development: A Technical Guide to Deuterated Natural Products
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, in natural product scaffolds represents a paradigm shift in drug discovery and development. This subtle atomic substitution can profoundly alter the pharmacokinetic and metabolic profiles of parent molecules, leading to enhanced therapeutic efficacy, improved safety, and reduced dosing frequency. This technical guide provides a comprehensive overview of the foundational research on deuterated natural products, offering a deep dive into the core principles, experimental methodologies, and impactful applications of this innovative approach. Through a detailed exploration of the kinetic isotope effect, metabolic switching, and key case studies, this document serves as an essential resource for researchers seeking to harness the power of "heavy" molecules in their quest for next-generation therapeutics.
The Core Principle: The Kinetic Isotope Effect (KIE)
The fundamental advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position.[2][3] This phenomenon can lead to a number of desirable improvements in a drug candidate's properties.
A primary consequence of the KIE is a reduction in the rate of metabolism .[2][4] Many natural products are rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of a C-H bond. By deuterating these metabolically vulnerable sites, or "soft spots," the rate of metabolic clearance can be decreased, leading to a longer drug half-life and increased overall exposure (Area Under the Curve - AUC).[5][6] This can translate to less frequent dosing, improving patient compliance, and potentially lower total doses, which can reduce off-target side effects.[4]
Furthermore, deuteration can lead to metabolic switching , where the slowdown of one metabolic pathway redirects the molecule's metabolism towards alternative routes.[2] This can be advantageous if the primary metabolic pathway leads to the formation of toxic or inactive metabolites. By blocking or slowing this pathway, deuteration can promote the formation of more desirable or less harmful metabolites, thereby improving the drug's safety profile.
Quantitative Impact on Pharmacokinetics: A Comparative Analysis
The theoretical benefits of deuteration are borne out by quantitative pharmacokinetic data. The following tables summarize the observed changes in key pharmacokinetic parameters for several deuterated natural products and other drugs compared to their non-deuterated parent compounds.
| Compound | Deuterated Analog | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |
| Methadone | d9-Methadone | AUC (ng·h/mL) | 4.7 ± 0.8 L/h/kg (clearance) | 0.9 ± 0.3 L/h/kg (clearance) | 5.2 (reduction in clearance) | [5] |
| Cmax (ng/mL) | Not explicitly stated | 4.4-fold increase | 4.4 | [5] | ||
| Enzalutamide | d3-Enzalutamide | In vitro CLint (rat liver microsomes) | Higher | 49.7% lower | ~2 | [6] |
| In vitro CLint (human liver microsomes) | Higher | 72.9% lower | ~3.7 | [6] | ||
| Cmax (in vivo, rats) | Lower | 35% higher | 1.35 | [6] | ||
| AUC0–t (in vivo, rats) | Lower | 102% higher | 2.02 | [6] | ||
| Caffeine | d9-Caffeine | Exposure (AUC) | Lower | 4-fold higher | 4 | [2] |
Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Compounds
Experimental Protocols: A Guide to Synthesis and Analysis
The successful development of deuterated natural products hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the key stages of synthesis and analysis.
Synthesis: Hydrogen-Deuterium Exchange
A common and effective method for introducing deuterium into a natural product is through hydrogen-deuterium exchange (H/D exchange) . This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a metal or an acid/base.
Detailed Protocol: Palladium-Catalyzed H/D Exchange
This protocol is a generalized procedure based on established methods for the deuteration of organic molecules.
Materials:
-
Natural product of interest
-
Deuterium oxide (D2O, 99.9 atom % D)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Anhydrous sodium carbonate (Na2CO3)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the natural product (1 mmol), 10% Pd/C (10 mol %), and anhydrous Na2CO3 (2 mmol).
-
Solvent Addition: Add D2O (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction time will vary depending on the substrate and the desired level of deuteration (typically 24-72 hours).
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots, extracting with EtOAc, and analyzing by LC-MS to determine the extent of deuterium incorporation.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous mixture with EtOAc (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO4. Filter the mixture to remove the drying agent and the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude deuterated product can be further purified by column chromatography on silica gel using an appropriate solvent system.
Analysis: NMR and Mass Spectrometry
Accurate characterization of deuterated natural products is crucial to confirm the location and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.
Detailed Protocol: 1H-NMR Analysis of a Deuterated Compound
Sample Preparation:
-
Weigh approximately 5 mg of the deuterated natural product into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to dissolve the sample.[7]
-
Cap the NMR tube and gently invert to ensure complete dissolution.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse proton experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
Data Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals in the spectrum. The reduction in the integral value of a specific proton signal compared to the non-deuterated standard will indicate the percentage of deuterium incorporation at that position.[8]
-
Chemical Shift Comparison: Compare the chemical shifts of the remaining proton signals to the non-deuterated standard to confirm that the overall structure has not been altered.
Detailed Protocol: Quantitative LC-MS/MS Analysis of a Deuterated Compound
Sample Preparation (for pharmacokinetic studies):
-
Spiking: To a plasma sample (e.g., 100 µL), add a known concentration of a deuterated internal standard (a different deuterated analog of the analyte or a 13C-labeled version).
-
Protein Precipitation: Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for analysis.
LC-MS/MS Instrument Parameters (Example):
-
Liquid Chromatography (LC):
-
Column: A suitable reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For the non-deuterated analyte: Q1 (parent ion mass) -> Q3 (fragment ion mass).
-
For the deuterated analyte: Q1 (deuterated parent ion mass) -> Q3 (deuterated or non-deuterated fragment ion mass).
-
For the internal standard: Q1 (IS parent ion mass) -> Q3 (IS fragment ion mass).
-
-
Collision Energy and other MS parameters: Optimized for each analyte and internal standard.
-
Data Analysis:
-
Peak Integration: Integrate the peak areas of the MRM transitions for the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Use a calibration curve, prepared by analyzing samples with known concentrations of the analyte and a constant concentration of the internal standard, to determine the concentration of the analyte in the unknown samples.[9][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and the strategic workflow of deuterated drug development is essential for a comprehensive understanding.
Signaling Pathway of a Deuterated Drug: Deucravacitinib
Deucravacitinib is a deuterated, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of plaque psoriasis. Its mechanism of action involves the modulation of inflammatory cytokine signaling.
Caption: Deucravacitinib inhibits TYK2, blocking IL-23 signaling and pro-inflammatory gene expression.
Experimental Workflow for Deuterated Drug Development
The development of a deuterated natural product follows a structured workflow, from initial concept to preclinical evaluation.
Caption: A streamlined workflow for the discovery and development of deuterated drug candidates.
Conclusion
The foundational research on deuterated natural products has unequivocally demonstrated the transformative potential of this strategy in drug development. By leveraging the kinetic isotope effect, researchers can systematically enhance the pharmacokinetic and metabolic properties of promising natural products, leading to the creation of safer and more effective medicines. The detailed experimental protocols and workflows provided in this guide offer a practical framework for scientists and drug development professionals to explore and implement deuteration strategies in their own research. As our understanding of the intricate interplay between isotopic substitution and biological systems continues to grow, the application of deuterated natural products is poised to deliver a new wave of innovative therapeutics to address unmet medical needs.
References
- 1. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. bioscientia.de [bioscientia.de]
- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. studymind.co.uk [studymind.co.uk]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Note: High-Throughput Quantification of Hypericin in Human Plasma using Hypericin-d10 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hypericin in human plasma. Hypericin-d10, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in the selected reaction monitoring (SRM) mode. This method is suitable for various research applications, including pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
Hypericin is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) with various biological activities, including antidepressant and antiviral properties.[1] Accurate and reliable quantification of hypericin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to improved data quality.[2] This application note provides a detailed protocol for the determination of hypericin in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Hypericin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Standard Solutions
Stock Solutions (1 mg/mL): Prepare stock solutions of hypericin and this compound by dissolving 1 mg of each compound in 1 mL of methanol. Store at -20°C.
Working Standard Solutions: Prepare serial dilutions of the hypericin stock solution in methanol to create calibration standards. A typical concentration range for the calibration curve is 0.05 to 10 ng/mL.[3]
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution in methanol to a final concentration of 10 ng/mL.
Sample Preparation
-
Thaw plasma samples and standard curve samples on ice.
-
To 200 µL of plasma, add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 1 mL of an ethyl acetate/n-hexane (9:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Table 1: MRM Transitions for Hypericin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Hypericin | 503.0 | 405.0 | 100 |
| This compound | 513.0 | 415.0 | 100 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of hypericin in human plasma. The use of this compound as an internal standard ensured the reliability of the results.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Note: The data presented in Table 2 is representative of the expected performance of this method and is based on similar published assays.[3]
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of hypericin.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of hypericin in human plasma. The use of this compound as an internal standard, coupled with a simple and efficient sample preparation protocol, ensures accurate and precise results. This method is well-suited for researchers and drug development professionals requiring robust bioanalytical data for hypericin.
References
- 1. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of hypericin and hyperforin in human plasma and serum using liquid-liquid extraction, high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Hypericin in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of hypericin in human plasma. The use of a stable isotope-labeled internal standard, Hypericin-d10, ensures high accuracy and precision. The described method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), is a photosensitive compound with antiviral, antidepressant, and anticancer properties.[1] Its therapeutic potential necessitates a reliable bioanalytical method to accurately measure its concentration in biological matrices. This application note presents a validated UPLC-MS/MS method for the determination of hypericin in human plasma, employing this compound as the internal standard to compensate for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Hypericin (≥98% purity)
-
This compound (Isotopic purity ≥99%)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Hypericin Stock Solution (1 mg/mL): Dissolve 1 mg of hypericin in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the hypericin stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 600 µL of ethyl acetate/n-hexane (9:1, v/v) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: C18, 2.1 x 50 mm, 1.7 µm Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.4 mL/min Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Hypericin | 503.0 | 405.0 |
| this compound | 513.0 | 415.0 |
Results and Discussion
The developed UPLC-MS/MS method provides a sensitive and selective means for the quantification of hypericin in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes the impact of matrix effects and ensures the reliability of the results.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[2][3][4]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.05 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.15 | 95.8 - 104.2 | < 10 |
| Medium | 5.0 | 98.1 - 102.5 | < 8 |
| High | 40.0 | 97.3 - 103.1 | < 7 |
Table 3: Recovery
| Analyte | Recovery (%) |
| Hypericin | > 85% |
| This compound | > 83% |
Bioanalytical Workflow and Signaling Pathway
Experimental Workflow
The overall experimental workflow for the quantification of hypericin in human plasma is depicted below. This workflow ensures a systematic and reproducible approach from sample receipt to final data analysis.
Caption: Experimental workflow for hypericin quantification.
Hypericin-Induced Apoptotic Signaling Pathway
Hypericin exerts its anticancer effects through various mechanisms, including the induction of apoptosis.[5][6][7] The diagram below illustrates a simplified signaling pathway of hypericin-induced apoptosis in cancer cells.
Caption: Hypericin-induced apoptotic signaling pathway.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of hypericin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in clinical and preclinical studies. The straightforward sample preparation and rapid analysis time contribute to a high-throughput workflow.
References
- 1. Hypericin in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. worldwide.com [worldwide.com]
- 4. fda.gov [fda.gov]
- 5. Hypericin and its anticancer effects: From mechanism of action to potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Note: Utilizing Hypericin-d10 for Robust Pharmacokinetic Assessment of St. John's Wort
For Researchers, Scientists, and Drug Development Professionals
Introduction
St. John's Wort (Hypericum perforatum) is a widely utilized herbal supplement, primarily for its antidepressant properties. The therapeutic effects are attributed to a range of active compounds, including the naphthodianthrones hypericin and pseudohypericin, the phloroglucinol derivative hyperforin, and various flavonoids.[1][2] Given its widespread use and potential for drug-drug interactions, a thorough understanding of the pharmacokinetic profile of its active constituents is paramount for ensuring safety and efficacy.[[“]][4][5]
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of these compounds.[6][7] Such studies rely on sensitive and accurate bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of analytes in biological matrices like plasma.[8] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[9][10][11]
This application note details the use of hypericin-d10, a deuterated analog of hypericin, as an internal standard for the pharmacokinetic analysis of hypericin from St. John's Wort extracts. It provides an overview of the pharmacokinetic parameters of hypericin and pseudohypericin, a detailed experimental protocol for their quantification in plasma, and visual representations of the experimental workflow and relevant biological interactions.
Pharmacokinetic Data of Hypericin and Pseudohypericin
The following tables summarize the pharmacokinetic parameters of hypericin and pseudohypericin in healthy volunteers following oral administration of St. John's Wort extract. These values have been compiled from various studies to provide a comprehensive overview.
Single-Dose Pharmacokinetics
| Parameter | Hypericin | Pseudohypericin | Reference |
| Dose | 250 µg | 526 µg | [12][13] |
| Cmax (ng/mL) | 1.3 - 1.5 | 2.7 - 3.4 | [12][13] |
| tmax (h) | 7.9 | 2.7 | [14] |
| AUC(0-∞) (h*ng/mL) | 78.33 | 97.28 | [14] |
| t1/2 (h) | 18.71 - 43.1 | 17.19 - 24.8 | [12][14] |
| Lag Time (h) | 1.9 - 2.6 | 0.3 - 1.1 | [12][13] |
| Vd (L) | 19.7 | 39.3 | [12][15] |
| CL (mL/min) | 9.2 | 43.3 | [12][15] |
| Bioavailability (%) | ~14 | ~21 | [12][15] |
| Parameter | Hypericin | Pseudohypericin | Reference |
| Dose | 750 µg | 1578 µg | [12][13] |
| Cmax (ng/mL) | 4.1 - 7.2 | 11.7 - 12.1 | [12][13] |
| tmax (h) | - | - | |
| AUC(0-∞) (h*ng/mL) | - | - | |
| t1/2 (h) | 24.8 - 26.5 | 16.3 - 36.0 | [13] |
| Lag Time (h) | 2.0 | 0.4 | [12][13] |
| Vd (L) | - | - | |
| CL (mL/min) | - | - | |
| Bioavailability (%) | - | - |
| Parameter | Hypericin | Pseudohypericin | Reference |
| Dose | 1500 µg | 3156 µg | [12][13] |
| Cmax (ng/mL) | 14.2 - 16.6 | 29.7 - 30.6 | [12][13] |
| tmax (h) | - | - | |
| AUC(0-∞) (h*ng/mL) | - | - | |
| t1/2 (h) | - | - | |
| Lag Time (h) | - | - | |
| Vd (L) | - | - | |
| CL (mL/min) | - | - | |
| Bioavailability (%) | - | - |
Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; Lag Time: Time delay before the start of absorption; Vd: Volume of distribution; CL: Clearance.
Steady-State Pharmacokinetics (3 x 300 mg/day St. John's Wort Extract)
| Parameter | Hypericin | Pseudohypericin | Reference |
| Time to Steady State (days) | 7 | 4 | [12] |
| Css,max (ng/mL) | 8.5 - 8.8 | 5.8 | [12][13] |
| Css,min (ng/mL) | 5.3 - 7.9 | 3.7 - 4.8 | [12][13] |
Css,max: Maximum steady-state plasma concentration; Css,min: Minimum steady-state plasma concentration (trough level).
Experimental Protocol: Quantification of Hypericin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a sensitive and selective method for the simultaneous determination of hypericin in human plasma.
1. Materials and Reagents
-
Hypericin and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
2. Sample Preparation (Liquid-Liquid Extraction)
-
Allow all plasma samples and standards to thaw to room temperature.
-
In a microcentrifuge tube, add 200 µL of human plasma.
-
Spike with 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 methanol:water with 6 mM ammonium formate).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Gemini C6 Phenyl, or equivalent).
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water containing a modifier like ammonium formate (e.g., 6 mM).
-
Flow Rate: To be optimized based on the column dimensions (e.g., 1 mL/min).
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypericin: m/z 503.0 → 405.0
-
This compound: m/z 513.0 → 415.0 (example, to be confirmed based on the deuteration pattern)
-
-
Collision Energy (CE) and other MS parameters: To be optimized for maximum signal intensity.
4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of hypericin.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples along with the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of hypericin to this compound against the nominal concentration of hypericin.
-
Use a weighted linear regression for the calibration curve.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for a pharmacokinetic study of St. John's Wort.
Mechanism of St. John's Wort Mediated Drug Interactions
Caption: Hyperforin-mediated induction of CYP3A4 and P-glycoprotein.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the pharmacokinetic characterization of hypericin from St. John's Wort. The detailed protocol and compiled pharmacokinetic data in this application note serve as a valuable resource for researchers and professionals in the field of drug development and herbal medicine. A thorough understanding of the pharmacokinetics of St. John's Wort's active constituents is crucial for its safe and effective use, as well as for predicting and managing potential drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypericum perforatum: a 'modern' herbal antidepressant: pharmacokinetics of active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. PHARMACOKINETICS AND DISPOSITION | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in pharmacokinetics approach for herbal medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS Method for Determination of Imperatorin and Isoimperatorin in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 12. Single-dose and steady-state pharmacokinetics of hypericin and pseudohypericin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of hypericin and pseudohypericin after oral intake of the hypericum perforatum extract LI 160 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of pharmacokinetic data of hypericin, pseudohypericin, hyperforin and the flavonoids quercetin and isorhamnetin revealed from single and multiple oral dose studies with a hypericum extract containing tablet in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-dose and steady-state pharmacokinetics of hypericin and pseudohypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hypericin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive analytical method for the quantification of hypericin in human plasma. The method utilizes a deuterated hypericin internal standard (Hypericin-d4) to ensure high accuracy and precision, addressing potential matrix effects and extraction variability. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to established guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This protocol is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials of hypericin-containing products.
Introduction
Hypericin is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) with a range of biological activities, including antidepressant, antiviral, and anticancer properties.[1][2] Accurate quantification of hypericin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects.[5][6] This application note describes a validated LC-MS/MS method for the determination of hypericin in human plasma using a proposed deuterated hypericin (Hypericin-d4) as an internal standard.
Materials and Methods
Reagents and Materials
-
Hypericin (≥95% purity) was purchased from a commercial supplier.
-
Deuterated Hypericin (Hypericin-d4) was synthesized in-house (see proposed synthesis protocol below).
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and n-hexane were obtained from a commercial supplier.
-
Formic acid (LC-MS grade) was purchased from a commercial supplier.
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
-
All other chemicals were of analytical grade.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
Data acquisition and processing were performed using the instrument's proprietary software.
Proposed Synthesis of Deuterated Hypericin (Hypericin-d4)
Due to the presence of exchangeable hydroxyl protons, a straightforward hydrogen-deuterium exchange protocol is proposed for the synthesis of Hypericin-d4.
-
Dissolve 10 mg of hypericin in 5 mL of deuterated methanol (Methanol-d4).
-
Stir the solution at room temperature for 24 hours in a sealed vial to facilitate H/D exchange of the four phenolic hydroxyl protons.
-
Remove the solvent under a stream of nitrogen.
-
Re-dissolve the residue in 5 mL of fresh Methanol-d4 and repeat the stirring process for another 24 hours to ensure complete exchange.
-
Evaporate the solvent to dryness to obtain Hypericin-d4.
-
Confirm the isotopic enrichment and purity by mass spectrometry.
Experimental Protocols
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: A 1.0 mg/mL stock solution of hypericin was prepared in methanol. A 1.0 mg/mL stock solution of Hypericin-d4 was also prepared in methanol.
-
Working Standard Solutions: A series of working standard solutions of hypericin were prepared by serial dilution of the stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: The Hypericin-d4 stock solution was diluted with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared by spiking blank human plasma with hypericin to achieve final concentrations of 5 ng/mL (Low QC), 50 ng/mL (Medium QC), and 500 ng/mL (High QC).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the 100 ng/mL Hypericin-d4 internal standard working solution and vortex briefly.
-
Add 500 µL of ethyl acetate:n-hexane (70:30, v/v) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial for analysis.
Diagram of the Sample Preparation Workflow
Caption: Workflow for the liquid-liquid extraction of hypericin from human plasma.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0.0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 30% B
-
6.1-8.0 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Hypericin: 503.0 -> 457.0 (Quantifier), 503.0 -> 429.0 (Qualifier)
-
Hypericin-d4: 507.0 -> 461.0 (Quantifier)
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V
-
Collision Gas: Nitrogen
-
Diagram of the Analytical Method Workflow
Caption: Overview of the analytical method from sample preparation to data analysis.
Method Validation
The analytical method was validated for linearity, accuracy, precision, selectivity, and stability according to standard bioanalytical method validation guidelines.
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of hypericin in human plasma. The use of a deuterated internal standard ensured the reliability of the results. A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve for Hypericin in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.23 |
| 500 | 6.18 |
| 1000 | 12.4 |
| Linearity (r²) | 0.9995 |
Table 2: Accuracy and Precision of the Method
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (%RSD) |
| Low QC (5) | 4.92 ± 0.21 | 98.4 | 4.3 |
| Medium QC (50) | 51.3 ± 1.8 | 102.6 | 3.5 |
| High QC (500) | 495.5 ± 15.4 | 99.1 | 3.1 |
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of hypericin in human plasma has been developed and validated. The use of a deuterated internal standard, Hypericin-d4, provides excellent accuracy and precision, making this method suitable for high-throughput bioanalysis in clinical and research settings. The detailed protocols and validation data presented in this application note can be readily adopted by laboratories involved in the study of hypericin pharmacokinetics.
References
- 1. pure.tudelft.nl [pure.tudelft.nl]
- 2. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols: Hypericin-d10 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability assays are a critical component of early-stage drug discovery, providing essential insights into the pharmacokinetic profile of a new chemical entity (NCE). These assays, typically conducted in vitro using liver microsomes or other subcellular fractions, help predict the in vivo clearance of a drug. The accuracy and reproducibility of these assays are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to minimize variability and matrix effects in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3]
Hypericin-d10, a deuterated analog of Hypericin, serves as an excellent internal standard for such assays. Hypericin is a naturally occurring naphtodianthrone found in St. John's Wort (Hypericum perforatum)[4][5][6]. Its distinct chemical structure and spectroscopic properties make its deuterated form easily distinguishable by mass spectrometry from non-labeled analytes. The co-elution of this compound with the analyte of interest helps to correct for variations during sample preparation and analysis, thereby enhancing the reliability of the quantitative results[1].
These application notes provide a detailed protocol for utilizing this compound as an internal standard in a typical in vitro metabolic stability assay using human liver microsomes.
Principle of the Assay
The in vitro metabolic stability assay evaluates the rate at which a test compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes[7][8]. The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, such as NADPH[7][9]. Aliquots are taken at various time points, and the metabolic reaction is quenched. The concentration of the remaining parent compound is then quantified using LC-MS/MS. The rate of disappearance of the parent compound is used to calculate key metabolic parameters like the in vitro half-life (t½) and intrinsic clearance (Clint). This compound is added as an internal standard after the reaction is stopped to normalize for any sample loss during processing and to account for matrix effects during LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for a typical in vitro metabolic stability assay.
Detailed Experimental Protocol
1. Materials and Reagents
-
Test Compound
-
This compound
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid
-
Water, LC-MS grade
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
2. Solution Preparation
-
Test Compound Stock Solution: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Microsomal Working Solution: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in cold potassium phosphate buffer.
-
NADPH Regenerating System Working Solution: Prepare according to the manufacturer's instructions.
-
Quenching Solution (with Internal Standard): Prepare ice-cold acetonitrile containing 100 nM this compound.
3. Incubation Procedure
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add the microsomal working solution to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately collect the first sample (T=0) by transferring an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold quenching solution with this compound.
-
Continue to incubate the reaction plate at 37°C.
-
Collect subsequent samples at specified time points (e.g., 5, 15, 30, 45, and 60 minutes) by transferring aliquots to the quenching solution.
-
Include a negative control without the NADPH regenerating system to assess for non-enzymatic degradation.
4. Sample Processing
-
After the final time point, seal the plate containing the quenched samples.
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
LC System: A standard UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from potential metabolites and matrix components.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for Hypericin.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the test compound and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Test Compound | Analyte-specific | Analyte-specific |
| This compound | 513.1 | 415.1 |
6. Data Analysis
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Data Presentation
Table 1: Representative Metabolic Stability Data for a Test Compound
| Time (min) | Peak Area Ratio (Analyte/IS) | % Parent Compound Remaining | ln(% Parent Compound Remaining) |
| 0 | 1.25 | 100.0 | 4.61 |
| 5 | 1.05 | 84.0 | 4.43 |
| 15 | 0.78 | 62.4 | 4.13 |
| 30 | 0.45 | 36.0 | 3.58 |
| 45 | 0.26 | 20.8 | 3.04 |
| 60 | 0.15 | 12.0 | 2.48 |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Elimination Rate Constant (k) | 0.035 min⁻¹ |
| In vitro Half-life (t½) | 19.8 min |
| Intrinsic Clearance (Clint) | 35.0 µL/min/mg protein |
Signaling Pathway Diagram
While a traditional signaling pathway is not directly applicable to an in vitro metabolic assay, the following diagram illustrates the logical flow of enzymatic metabolism.
Caption: Enzymatic metabolism of a test compound by CYP450 enzymes.
Conclusion
The use of this compound as an internal standard in metabolic stability assays provides a robust and reliable method for the early assessment of a drug candidate's metabolic fate. Its chemical properties and the ability to be baseline-separated from many common drug scaffolds make it a suitable choice for LC-MS/MS-based quantification. The detailed protocol provided herein offers a starting point for researchers to implement this methodology in their drug discovery programs. Adherence to good laboratory practices and proper validation of the analytical method are essential for generating high-quality, reproducible data.
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specialized metabolism in St John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of St. John's Wort standardized extract and hypericin on in vitro placental calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. mercell.com [mercell.com]
- 8. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 9. pharmaron.com [pharmaron.com]
Application Notes and Protocols for the Quantitative Analysis of Hypericin using Hypericin-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin, a naturally occurring naphthodianthrone found in Hypericum species (most notably St. John's Wort), is a compound of significant interest in the pharmaceutical and research fields. It exhibits a range of biological activities, including antidepressant, antiviral, and anticancer properties. Accurate and precise quantification of hypericin in various biological and herbal matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development.
This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of hypericin using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, such as Hypericin-d10, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision. While the literature more commonly describes the use of [Methyl-D3]2hypericin (a d6 analog), the principles and protocols outlined herein are directly applicable to this compound.
Analytical Method Overview
The quantification of hypericin is optimally achieved by HPLC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex matrices. The general workflow involves sample preparation (extraction), chromatographic separation, and mass spectrometric detection.
A typical workflow for hypericin analysis is depicted below:
Caption: General experimental workflow for hypericin analysis.
Sample Preparation Protocols
The choice of sample preparation technique depends on the matrix. Below are detailed protocols for plasma, tissue, and herbal samples.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is suitable for the extraction of hypericin from plasma or serum.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Ethyl acetate
-
n-Hexane
-
Acetonitrile
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound IS working solution to the plasma sample and vortex briefly.
-
Add 1 mL of an ethyl acetate/n-hexane (7:3, v/v) extraction solvent.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of acetonitrile/water (3:1, v/v).
-
Vortex briefly and transfer to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
SPE can provide a cleaner extract compared to LLE.
Materials:
-
Human plasma
-
This compound IS working solution
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water (HPLC grade)
-
Acetonitrile
-
SPE vacuum manifold
Procedure:
-
Pipette 500 µL of plasma into a clean tube.
-
Add 25 µL of the this compound IS working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC-MS/MS analysis.
Protocol 3: Ultrasonic-Assisted Extraction for Herbal Materials (e.g., St. John's Wort)
This method is effective for extracting hypericin from dried plant material.[1][2]
Materials:
-
Dried and powdered herbal material
-
This compound IS working solution
-
Dichloromethane
-
Centrifuge tubes (15 mL)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 1 g of the powdered herbal material into a 15 mL centrifuge tube.
-
To remove chlorophyll, add 5 mL of dichloromethane, vortex, and centrifuge. Discard the supernatant. Repeat this step until the supernatant is colorless.
-
Add a known amount of this compound IS working solution to the washed plant material.
-
Add 10 mL of the methanol:acetone (2:1, v/v) extraction solvent.[1][2]
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the plant residue two more times.
-
Pool the supernatants and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 4: Extraction from Tissue Samples (e.g., Brain Tissue)
This protocol is adapted from methods for similar compounds and is suitable for hypericin analysis in tissue.
Materials:
-
Tissue sample
-
This compound IS working solution
-
Homogenization buffer (e.g., T-PER reagent with protease inhibitors)
-
Tissue homogenizer (e.g., rotor-stator or bead beater)
-
Ethyl acetate
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue sample and place it on ice.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., 1 g of tissue per 20 mL of buffer).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Transfer a known volume of the homogenate (e.g., 500 µL) to a microcentrifuge tube.
-
Add the this compound IS working solution and vortex.
-
Add 1 mL of ethyl acetate and vortex vigorously for 10 minutes for liquid-liquid extraction.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
The logical relationship for selecting an extraction method based on the sample matrix can be visualized as follows:
Caption: Extraction method selection based on sample matrix.
HPLC-MS/MS Analysis
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A gradient of 5mM ammonium acetate in water (A) and acetonitrile (B) is commonly used.
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: 40°C
-
Detection Wavelength (for HPLC-UV): 590 nm[1]
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Hypericin: m/z 503.0 → 405.0
-
This compound (predicted): m/z 513.0 → [Product ion to be determined experimentally]
-
Data Presentation
The following tables summarize typical quantitative data for hypericin analysis from the literature. These values can be used as a benchmark for method development and validation.
Table 1: Method Validation Parameters for Hypericin in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [3] |
| Accuracy | 101.9 - 114.2% | [3] |
| Precision (%RSD) | 4.7 - 15.4% | [3] |
| Recovery (LLE) | 32.2 - 35.6% | [4] |
| Recovery (SPE) | 72.6% | [5] |
Table 2: Method Validation Parameters for Hypericin in Herbal Material (Hypericum perforatum)
| Parameter | Value | Reference |
| Linearity Range | 0.028 - 11.2 µg/mL | [1] |
| Recovery (Ultrasonic Extraction) | 95.2 - 103.5% | [1] |
Summary
The protocols and data presented provide a comprehensive guide for the quantitative analysis of hypericin in various matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with HPLC-MS/MS ensures high accuracy and reliability of the results, which is essential for research and development in the pharmaceutical and natural products industries. Proper sample preparation is critical for obtaining high-quality data, and the choice of extraction method should be tailored to the specific sample matrix.
References
- 1. Optimization of protein extraction from Hypericum perforatum tissues and immunoblotting detection of Hyp-1 at different stages of leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homogenizers.net [homogenizers.net]
- 4. Determination of hypericin in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hypericin in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hypericin, a potent naturally occurring photosensitizer, in photodynamic therapy (PDT) research. The protocols detailed below are based on established methodologies for evaluating the efficacy and mechanism of action of Hypericin-PDT in preclinical cancer models. While these notes focus on Hypericin, it is important to note that deuterated forms, such as Hypericin-d10, are typically employed as internal standards for analytical quantification in pharmacokinetic and metabolism studies rather than as therapeutic agents themselves.
I. Introduction to Hypericin-PDT
Hypericin, a naphthodianthrone derived from Hypericum perforatum (St. John's wort), is a highly effective photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions.[1] This leads to oxidative stress and subsequent induction of various forms of cell death in targeted cancer cells, including apoptosis and necrosis.[2][3] Hypericin-PDT has demonstrated significant antitumor activity in a wide range of cancer cell lines.[2] Its preferential accumulation in tumor tissues enhances its therapeutic selectivity.[3]
The mechanism of Hypericin-PDT involves direct cytotoxicity to cancer cells, damage to the tumor vasculature, and the induction of an anti-tumor immune response.[2] At the cellular level, Hypericin localizes in various organelles, with the mitochondria and endoplasmic reticulum being primary targets.[2] Photoactivation triggers a cascade of signaling events, leading to the disruption of cellular homeostasis and cell death.
II. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Hypericin-PDT.
Table 1: Phototoxicity of Hypericin-PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypericin Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| SCC-25 | Squamous Cell Carcinoma | 0.1 - 5 | 3.6 | ~1.0 | [4] |
| MUG-Mel2 | Melanoma | 0.1 - 5 | 3.6 | ~1.0 | [4] |
| HaCaT | Keratinocytes (Normal) | 0.1 - 5 | 3.6 | ~1.5 | [4] |
| Kyse-140 | Esophageal Squamous Cell Carcinoma | - | 30 | 0.028 ± 0.001 | [5] |
| OE-33 | Esophageal Adenocarcinoma | - | 30 | 0.027 ± 0.001 | [5] |
| SNU cells | Squamous Cell Carcinoma | 0.1 - 10 | - | 0.2 - 0.5 (µg/ml) | [6] |
Table 2: Cellular Uptake and Apoptosis Induction by Hypericin-PDT
| Cell Line | Parameter | Value | Conditions | Reference |
| MUG-Mel2 | Apoptotic Cells | 52% | 1 µM Hypericin, 3.6 J/cm² light dose | [4] |
| SCC-25 | Apoptotic Cells | 23% | 1 µM Hypericin, 3.6 J/cm² light dose | [4] |
| HepG2 | Early Apoptotic Cells | Concentration-dependent increase | 0.1 - 1 µg/ml Hypericin, light irradiation | [7] |
| HT-29 | Cellular Uptake | Time-dependent increase | 0.1 µM Hypericin, 1-24h incubation | [8] |
III. Experimental Protocols
A. Protocol for In Vitro Phototoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of Hypericin-PDT on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SCC-25, MUG-Mel2)
-
Complete cell culture medium
-
Hypericin stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Light source with appropriate wavelength for Hypericin activation (e.g., 580-600 nm)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Hypericin Incubation: Prepare serial dilutions of Hypericin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Hypericin-containing medium to the respective wells. A control group should receive medium without Hypericin. Incubate the plate in the dark for a predetermined time (e.g., 2-4 hours).[4][9]
-
Washing: After incubation, wash the cells twice with PBS to remove any unbound Hypericin.[4]
-
Light Irradiation: Add 100 µL of fresh complete medium to each well. Expose the plate to a light source at a specific dose (e.g., 3.6 J/cm²).[4] A dark control plate (treated with Hypericin but not irradiated) should be kept in parallel.
-
Post-Irradiation Incubation: Incubate the plates for 24 hours in a standard cell culture incubator.[4]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against Hypericin concentration to determine the IC50 value.
B. Protocol for Cellular Uptake and Localization using Confocal Microscopy
This protocol allows for the visualization of Hypericin uptake and its subcellular localization.
Materials:
-
Cancer cell line of interest
-
Glass-bottom confocal dishes or chamber slides
-
Complete cell culture medium
-
Hypericin solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Hoechst 33342 for nuclear staining
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Hypericin Incubation: Incubate the cells with a specific concentration of Hypericin (e.g., 1-5 µM) for a desired period (e.g., 4 hours) in the dark.[10]
-
Organelle Staining (Optional): If colocalization is to be determined, incubate the cells with an organelle-specific probe according to the manufacturer's instructions.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 for 10-15 minutes.
-
Washing: Wash the cells gently with PBS.
-
Imaging: Add fresh medium to the dish and immediately visualize the cells using a confocal microscope. Hypericin's intrinsic fluorescence can be excited at around 488 nm, with emission collected at approximately 620 nm.[11]
-
Image Analysis: Analyze the captured images to determine the subcellular localization of Hypericin by observing the overlap of its fluorescence with that of the organelle-specific probes.
C. Protocol for Quantification of Reactive Oxygen Species (ROS) Generation
This protocol measures the intracellular ROS levels following Hypericin-PDT.
Materials:
-
Cancer cell line of interest
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Hypericin solution
-
Light source
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with Hypericin and expose them to light as described in the phototoxicity assay protocol.
-
Probe Loading: After irradiation, incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes in the dark. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.[7]
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Measurement:
-
Flow Cytometry: Harvest the cells and analyze the DCF fluorescence using a flow cytometer.
-
Fluorescence Microscopy/Plate Reader: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of ROS generated.
D. Protocol for Apoptosis/Necrosis Differentiation (Annexin V-FITC/Propidium Iodide Assay)
This protocol distinguishes between apoptotic and necrotic cells after Hypericin-PDT.
Materials:
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Hypericin and irradiate as previously described. Include both positive (e.g., treated with a known apoptosis-inducing agent) and negative controls.
-
Cell Harvesting: After a post-irradiation incubation period (e.g., 24 hours), collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[7]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in Hypericin-PDT and a general experimental workflow.
Caption: Signaling pathways activated by Hypericin-PDT leading to cell death.
References
- 1. Hypericin-mediated photodynamic therapy induces lipid peroxidation and necrosis in nasopharyngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Frontiers | Hypericin in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]
- 4. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypericin-photodynamic therapy leads to interleukin-6 secretion by HepG2 cells and their apoptosis via recruitment of BH3 interacting-domain death agonist and caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Hypericin-Mediated Photodynamic Therapy on the Secretion of Soluble TNF Receptors by Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New findings on the action of hypericin in hypoxic cancer cells with a focus on the modulation of side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Note: Quantitative Analysis of Hypericin-d10 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Hypericin-d10 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of hypericin, is a critical internal standard for accurately quantifying hypericin, a naturally occurring photosensitizer with antidepressant and potential antiviral and anticancer properties. The described protocol utilizes a simple protein precipitation and liquid-liquid extraction for sample preparation, followed by a rapid reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This method provides the high selectivity and sensitivity required for pharmacokinetic and metabolic studies of hypericin.
Introduction
Hypericin is a naphthodianthrone found in Hypericum perforatum (St. John's Wort) and has been the subject of extensive research due to its diverse biological activities. Accurate quantification of hypericin in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the analysis of this compound, which can be adapted for the quantification of hypericin in human plasma.
Experimental
Sample Preparation
A straightforward and effective sample preparation procedure involving protein precipitation followed by liquid-liquid extraction is employed to isolate this compound from human plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Spike 100 µL of plasma with the appropriate concentration of this compound working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (Acetonitrile:Water 80:20 v/v) for LC-MS/MS analysis.
Liquid Chromatography
A rapid and efficient chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 95% B in 3 min, hold at 95% B for 1 min, return to 80% B in 0.1 min, hold for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 6 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of this compound.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table below |
MRM Transitions for Hypericin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hypericin | 503.1 | 405.0 | 0.1 | 40 | 35 |
| This compound | 513.1 | 415.0 | 0.1 | 40 | 35 |
Quantitative Data Summary
The following table summarizes the performance characteristics of a similar method for hypericin quantification using a deuterated internal standard.[1][2] These values can be considered as target performance metrics for the this compound method.
| Parameter | Hypericin |
| Linearity Range | 0.05 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Diagrams
Experimental Workflow
Caption: Workflow for this compound analysis.
Hypericin Biosynthesis Pathway
References
Application Notes and Protocols for the Separation of Hypericin from its Deuterated Analog using HPLC and UHPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of hypericin from its deuterated analog using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry. These methods are crucial for pharmacokinetic studies, metabolic profiling, and as internal standards for accurate quantification in complex biological matrices.
Introduction
Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), is a potent photosensitizer with antiviral and antidepressant properties.[1][2] The use of a deuterated analog of hypericin as an internal standard is the gold standard for quantitative analysis by mass spectrometry, as it allows for correction of matrix effects and variations in sample processing.[3][4][5] Due to their nearly identical physicochemical properties, chromatographic separation of hypericin and its deuterated isotopologue is challenging. Therefore, the primary method of differentiation and quantification relies on mass spectrometric detection.
This guide outlines optimized HPLC and UHPLC methods coupled with tandem mass spectrometry (MS/MS) for this purpose.
Signaling Pathways Involving Hypericin
Hypericin's biological activity is multifaceted, involving the induction of multiple and interrelating signaling pathways, particularly in the context of photodynamic therapy (PDT).[6][7] Key pathways include the induction of apoptosis and necrosis, inhibition of protein kinases, and the generation of reactive oxygen species.[6][7]
Caption: Signaling pathways modulated by hypericin.
Experimental Workflow
The general workflow for the analysis of hypericin and its deuterated analog involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Caption: Experimental workflow for hypericin analysis.
HPLC and UHPLC Methodologies
While baseline chromatographic separation of isotopologues is generally not feasible, the goal of the chromatographic method is to separate the analytes from matrix interferences to minimize ion suppression in the mass spectrometer.
Protocol 1: HPLC-MS/MS Method
This method is suitable for standard analytical laboratories and provides robust performance.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 590 nm (for method development, if needed)[8][9] |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 1 |
Protocol 2: UHPLC-MS/MS Method
This method offers higher throughput and improved resolution, making it ideal for laboratories with high sample volumes.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 60% B and equilibrate for 1.5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.8 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 450 °C |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Representative MRM Transitions and Retention Times
Assuming a deuterated hypericin with 4 deuterium atoms (Hypericin-d4). The exact mass shift will depend on the number of deuterium atoms incorporated.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |
| Hypericin | 503.08 [M-H]⁻[10] | 457.1 | 100 | 35 | ~ 4.2 (HPLC), ~ 2.1 (UHPLC) |
| Hypericin-d4 | 507.10 [M-H]⁻ | 461.1 | 100 | 35 | ~ 4.2 (HPLC), ~ 2.1 (UHPLC) |
Note: The product ions and collision energies should be optimized for the specific instrument used.
Sample Preparation Protocol
A generic protein precipitation protocol is provided below, which is suitable for plasma or serum samples. For other matrices, a more extensive sample clean-up like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the deuterated hypericin internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B for the HPLC method).
-
Vortex to dissolve the residue.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
Conclusion
The provided HPLC and UHPLC methods coupled with tandem mass spectrometry offer sensitive and specific protocols for the simultaneous analysis of hypericin and its deuterated analog. The use of a deuterated internal standard ensures high accuracy and precision in quantification, which is essential for regulated bioanalytical studies. Researchers should validate these methods according to the relevant regulatory guidelines (e.g., FDA, EMA) before application to study samples.
References
- 1. pure.tudelft.nl [pure.tudelft.nl]
- 2. Hypericin Source, Determination, Separation, and Properties | Semantic Scholar [semanticscholar.org]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. brieflands.com [brieflands.com]
- 10. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Hypericin-d10 in LC-MS/MS
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Hypericin, with a focus on the use of Hypericin-d10 as an internal standard. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my Hypericin analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Hypericin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.
Q2: Why is this compound recommended as an internal standard?
A2: this compound, a stable isotope-labeled (SIL) internal standard, is the gold standard for mitigating matrix effects in LC-MS/MS analysis. Because it is chemically identical to Hypericin, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte to the internal standard, these variations can be normalized, leading to more accurate and precise results.
Q3: What are the common sources of matrix effects in biofluids like plasma?
A3: The most common sources of matrix effects in plasma are phospholipids from cell membranes. Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances such as anticoagulants and dosing vehicles, can also contribute to ion suppression or enhancement.
Q4: Can I use a different internal standard if this compound is unavailable?
A4: While this compound is ideal, a structural analog can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to Hypericin during extraction and ionization to ensure it effectively compensates for matrix effects.
Troubleshooting Guide
Issue 1: Poor Recovery of Hypericin and/or this compound
Low recovery can be a significant source of variability in your results. The choice of sample preparation method is critical for achieving high and consistent recovery.
Comparison of Sample Preparation Techniques for Hypericin
| Sample Preparation Method | Reported Recovery of Hypericin | Key Considerations |
| Protein Precipitation (PPT) | Variable, generally lower than LLE and SPE. | Simple and fast, but often results in "dirtier" extracts with significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | ~37% with ethyl acetate/n-hexane. | Can provide cleaner extracts than PPT, but recovery may be lower and the process is more labor-intensive. |
| Solid-Phase Extraction (SPE) | ~64-73% | Generally provides the cleanest extracts and highest recovery, but requires method development to optimize the sorbent and elution conditions. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Hypericin in Plasma [1][2]
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Hypericin and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
Issue 2: Significant Ion Suppression or Enhancement
Even with an internal standard, significant matrix effects can compromise assay sensitivity and linearity. The goal is to minimize these effects through effective sample cleanup.
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Hypericin and this compound in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank plasma extract spiked with Hypericin and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank plasma spiked with Hypericin and this compound before the extraction process.
-
-
Analyze the Samples using your LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Issue 3: Inconsistent Performance of this compound Internal Standard
While SIL internal standards are robust, their performance can sometimes be compromised.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inappropriate Concentration of IS | Ensure the concentration of this compound is appropriate for the expected analyte concentration range. An excessively high concentration of the IS can sometimes cause ion suppression of the analyte. |
| Chromatographic Separation of Analyte and IS | While unlikely with a deuterated standard, ensure that the chromatographic peaks for Hypericin and this compound are fully co-eluting. A slight shift in retention time can lead to differential matrix effects. |
| Contamination of the IS | Verify the purity of your this compound standard. Contamination can lead to inaccurate quantification. |
Signaling Pathway of Matrix Effects in LC-MS/MS
Caption: The pathway illustrating how matrix components interfere with the analysis of Hypericin and its internal standard.
By systematically addressing these common issues and utilizing the provided experimental protocols and troubleshooting workflows, researchers can effectively mitigate matrix effects and ensure the development of robust and reliable LC-MS/MS methods for the quantification of Hypericin.
References
- 1. Determination of hypericin in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of hypericin in human plasma by high-performance liquid chromatography after intravesical administration in patients with transitional cell carcinoma of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hypericin-d10 for Internal Standard Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Hypericin-d10 as an internal standard for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a deuterated form of hypericin. As a stable isotope-labeled internal standard (SIL-IS), it is the ideal choice for quantitative analysis using mass spectrometry (MS). Because it is chemically identical to the analyte (hypericin) but has a different mass, it can mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively correcting for variations in sample extraction, matrix effects, and instrument response.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a standard stock solution, dissolve a precisely weighed amount of this compound in a suitable solvent. Methanol or a mixture of methanol and pyridine (e.g., 9:1, v/v) is commonly used.[1] It is crucial to protect the solution from light due to the photosensitivity of hypericin.[2] Store the stock solution at a low temperature, such as 4°C, in a dark volumetric flask.[1]
Q3: What is a typical concentration range for a this compound working solution?
A3: The optimal concentration of the this compound internal standard (IS) working solution depends on the expected concentration range of the analyte (hypericin) in your samples and the sensitivity of your analytical instrument. A general guideline is to use a concentration that results in a detector response that is similar to the response of the analyte at the midpoint of the calibration curve. This ensures a stable and reproducible analyte-to-internal standard peak area ratio.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Response
High variability in the this compound signal across a batch of samples can compromise the accuracy and precision of your results.
-
Possible Cause 1: Inconsistent Sample Spiking. The internal standard may not be added consistently to all samples and standards.
-
Solution: Ensure that the same volume of the this compound working solution is added to every sample, calibration standard, and quality control (QC) sample. Use calibrated pipettes and verify your pipetting technique.
-
-
Possible Cause 2: Degradation of this compound. Hypericin is light-sensitive.[2] Exposure to light during sample preparation can lead to degradation.
-
Solution: Perform all sample preparation steps under dim or amber light. Store stock and working solutions in amber vials or wrapped in aluminum foil.
-
-
Possible Cause 3: Matrix Effects. Components in the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent responses.[3]
-
Solution: Improve your sample clean-up procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] Also, optimizing the chromatographic separation to ensure that this compound does not co-elute with highly suppressing matrix components can be beneficial.[3]
-
Issue 2: Poor Internal Standard Peak Shape
A broad, tailing, or split peak for this compound can indicate chromatographic or formulation issues.
-
Possible Cause 1: Inappropriate Solvent for Working Solution. The solvent used to prepare the this compound working solution may not be compatible with the mobile phase.
-
Solution: Prepare the working solution in a solvent that is similar in composition and strength to the initial mobile phase conditions.
-
-
Possible Cause 2: Column Contamination or Degradation. The analytical column may be contaminated with strongly retained matrix components or may have degraded.
-
Solution: Implement a column washing step after each run. If the problem persists, try flushing the column according to the manufacturer's instructions or replace the column.
-
Issue 3: Internal Standard Signal is Too Low or Too High
The intensity of the this compound signal should be sufficient for precise measurement but not so high that it causes detector saturation.
-
Possible Cause 1: Suboptimal Concentration. The concentration of the working solution is not appropriate for the analytical method.
-
Solution: Adjust the concentration of the this compound working solution. The goal is to have a peak intensity that is roughly in the middle of the detector's linear range and comparable to the analyte's signal at a mid-range concentration.
-
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Prepare a series of working solutions: From your this compound stock solution, prepare several working solutions with different concentrations.
-
Spike into a representative matrix: Add a fixed volume of each working solution to a blank matrix sample (a sample that does not contain the analyte).
-
Analyze the samples: Inject the spiked samples into your LC-MS/MS system and measure the peak area of this compound.
-
Evaluate the response: Select a concentration that provides a stable and reproducible signal, is well above the limit of detection, and is not saturating the detector. The ideal response should be similar to the response of hypericin at the mid-point of its calibration curve.
Protocol 2: Evaluating Matrix Effects
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the chosen concentration of this compound into the mobile phase or a pure solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample using your established procedure. Spike the chosen concentration of this compound into the final extract.
-
-
Analyze and compare: Analyze both sets of samples and compare the average peak area of this compound.
-
Calculate the matrix effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value close to 100% indicates minimal matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Example of Data for Optimal Concentration Selection
| This compound Concentration (ng/mL) | Mean Peak Area | %RSD (n=5) | Signal-to-Noise Ratio |
| 1 | 5,234 | 8.2 | 25 |
| 5 | 28,987 | 4.5 | 150 |
| 10 | 55,678 | 2.1 | 310 |
| 50 | 275,432 | 1.8 | 1500 |
| 100 | 540,987 (Detector Saturation) | - | - |
In this example, 10 ng/mL would be an appropriate concentration, providing a good balance of intensity and reproducibility.
Table 2: Example of Matrix Effect Evaluation
| Sample Type | Mean Peak Area of this compound | Matrix Effect (%) |
| Neat Solution | 60,123 | - |
| Post-extraction Spiked Plasma | 45,789 | 76.2% (Ion Suppression) |
| Post-extraction Spiked Urine | 58,901 | 98.0% (Minimal Effect) |
Visualizations
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: Troubleshooting High Internal Standard Variability.
References
- 1. jocpr.com [jocpr.com]
- 2. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Determination of hypericin in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in ESI-MS with Hypericin-d10
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Hypericin-d10 to address ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This section addresses specific issues you may encounter during your ESI-MS experiments.
Question: I am observing a significant decrease in my analyte's signal intensity when analyzing complex matrices like plasma. Could this be ion suppression, and how can this compound help?
Answer: Yes, a significant and inconsistent decrease in signal intensity, especially in complex biological matrices, is a classic symptom of ion suppression.[1][2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte in the ESI source, leading to a reduced signal.[1][2][3]
This compound, a deuterated form of hypericin, is an ideal internal standard (IS) to combat this issue, particularly if your analyte is structurally similar to hypericin or if you are quantifying hypericin itself.[4][5] Since this compound is chemically almost identical to its non-deuterated counterpart, it will co-elute and experience the same degree of ion suppression.[4][5] By adding a known amount of this compound to your samples, you can normalize the signal of your analyte to that of the internal standard. This ratio remains stable even when the absolute signals of both compounds fluctuate due to ion suppression, thus ensuring accurate and reproducible quantification.[6][7][8]
Question: My results show poor reproducibility and accuracy, even with an internal standard. What could be the problem?
Answer: While using an internal standard like this compound is a significant step towards mitigating ion suppression, poor reproducibility can still arise from several factors:
-
Inconsistent Internal Standard Addition: Ensure that the internal standard is added at a precise and consistent concentration to every sample, including calibration standards and quality controls, at the earliest stage of sample preparation.[4][6]
-
Suboptimal Chromatographic Separation: If your analyte and the interfering matrix components are not sufficiently separated, the ion suppression can be too severe for even an internal standard to fully compensate. Consider optimizing your LC method by adjusting the gradient, flow rate, or column chemistry to separate the analyte from the bulk of the matrix components.[9]
-
Internal Standard Stability: Verify the stability of this compound under your sample storage and preparation conditions. Degradation of the internal standard will lead to inaccurate quantification.
-
Matrix Effects on the Internal Standard Itself: In very extreme cases of ion suppression, the signal of the internal standard might also be suppressed to a level where it is no longer a reliable measure. In such instances, further sample cleanup is necessary.[1]
Question: How do I choose the right concentration for my this compound internal standard?
Answer: The concentration of the internal standard should be carefully chosen to be within the linear range of the detector and ideally close to the expected concentration of your analyte in the samples.[4] Adding too little may result in a poor signal-to-noise ratio for the internal standard, while adding too much could potentially cause detector saturation or even contribute to ion suppression itself. It is recommended to test a few different concentrations of this compound during method development to find the optimal level.[6]
Frequently Asked Questions (FAQs)
What is ion suppression in ESI-MS?
Ion suppression is a phenomenon in electrospray ionization mass spectrometry where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[2][3] This leads to a decreased signal intensity for the analyte and can result in inaccurate and imprecise quantification. Common culprits for ion suppression include salts, detergents, and other endogenous components of biological samples.[1][2]
Why is a deuterated internal standard like this compound preferred?
Deuterated internal standards are considered the gold standard for quantitative LC-MS analysis.[5] Because they have nearly identical physicochemical properties to the analyte, they co-elute from the LC column and are affected by ion suppression in the same way as the analyte.[4][5] This allows for effective compensation of signal variability. The mass difference due to the deuterium labeling allows the mass spectrometer to distinguish between the analyte and the internal standard.[5]
Can I use this compound as an internal standard for any analyte?
While this compound is the ideal internal standard for the quantification of hypericin, its suitability for other analytes depends on the structural similarity. For the best results, the internal standard should be structurally as close to the analyte as possible to ensure similar chromatographic behavior and ionization efficiency. If your analyte is not structurally related to hypericin, a different, more suitable deuterated internal standard should be chosen.
What are the key steps to minimize ion suppression in my experiments?
-
Effective Sample Preparation: Employ rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove as many interfering matrix components as possible before LC-MS analysis.[1][10]
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good separation between your analyte of interest and other sample components.[9]
-
Use a Stable Isotope-Labeled Internal Standard: Incorporate a suitable deuterated internal standard, such as this compound, into your workflow to compensate for any remaining matrix effects.[6][7]
-
Method Validation: Thoroughly validate your method by assessing matrix effects, recovery, and the performance of your internal standard.
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantification in the presence of ion suppression. The following table provides an illustrative example of the expected impact.
| Sample Matrix | Analyte Concentration (ng/mL) | Signal Intensity (Without IS) | Calculated Concentration (Without IS) (ng/mL) | Signal Intensity (With this compound IS) | Analyte/IS Ratio | Calculated Concentration (With IS) (ng/mL) |
| Solvent (No Suppression) | 10 | 1,000,000 | 10.0 | 1,050,000 | 0.95 | 10.0 |
| Plasma (High Suppression) | 10 | 250,000 | 2.5 | 262,500 | 0.95 | 10.0 |
Note: The data in this table is representative and serves to illustrate the principle of how a deuterated internal standard compensates for ion suppression. Actual values will vary depending on the analyte, matrix, and instrument conditions.
Experimental Protocols
Detailed Methodology for Quantification of an Analyte Using this compound Internal Standard
This protocol is adapted from established methods for hypericin analysis and is intended as a starting point for method development.[11][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized during method development).
-
Add 500 µL of a mixture of ethyl acetate and n-hexane (e.g., 7:3 v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) with an ESI source.
-
Ionization Mode: Negative ion mode is often used for hypericin and similar structures.[11]
-
MRM Transitions:
-
Analyte (Hypericin as an example): Q1: 503.0 m/z -> Q3: 405.0 m/z.[11]
-
Internal Standard (this compound): Q1: 513.0 m/z -> Q3: 415.0 m/z (These are predicted transitions and should be confirmed experimentally).
-
-
Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies to achieve the best signal for both the analyte and the internal standard.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Conceptual diagram of ion suppression and its mitigation.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. providiongroup.com [providiongroup.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypericin-d10 Technical Support Center: Storage, Handling, and Stability Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Hypericin-d10 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound in its powdered form, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1][2] It is crucial to use the solution within these timeframes to ensure its stability.
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.[1] It can be dissolved in DMSO at a concentration of 250 mg/mL, though this may require ultrasonic and warming to achieve full dissolution.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive.[2] Exposure to light is a primary factor that can cause degradation.[3][4][5] Therefore, it is critical to protect both the powdered form and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What other factors can affect the stability of this compound?
A5: Besides light, stability can be influenced by temperature and pH. Higher temperatures accelerate degradation.[4][5] Both acidic and alkaline conditions can also lead to the decomposition of hypericin and its derivatives.[4][6]
Q6: What are the primary safety precautions when handling this compound?
A6: When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, to avoid skin and eye contact.[7] Work in a well-ventilated area and avoid breathing in the dust.[7] In case of accidental contact or ingestion, seek medical advice.[7]
Q7: What should I do in case of a spill?
A7: In the event of a spill, avoid generating dust.[7] Mechanically take up the spilled material and place it in an appropriate container for disposal.[7] Ensure the area is well-ventilated.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the correct temperature and protected from light. Prepare fresh stock solutions if stability is . |
| Difficulty dissolving this compound | Insufficient sonication or warming. | When preparing a 250 mg/mL solution in DMSO, use an ultrasonic bath and gentle warming to aid dissolution.[1] |
| Precipitate forms in the stock solution upon storage | The solution may be supersaturated or stored at an inappropriate temperature. | Try warming the solution to redissolve the precipitate. If this fails, it may be necessary to prepare a new, less concentrated stock solution. |
| Observed degradation of the compound | Exposure to light, elevated temperatures, or inappropriate pH. | Ensure all handling and experimental procedures are performed with minimal light exposure. Maintain appropriate temperature and pH conditions as determined for your specific application.[4][5] |
Quantitative Stability Data
| Form | Storage Temperature | Storage Duration | Stability |
| Powder | -20°C | 3 years | Stable[1] |
| Powder | 4°C | 2 years | Stable[1] |
| In Solvent | -80°C | 6 months | Stable[1][2] |
| In Solvent | -20°C | 1 month | Stable[1][2] |
| In Solution (Darkness) | -20°C | 140 days | All solutions were stable[3][4][5] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 250 mg/mL).
-
Solubilization: To aid dissolution, use an ultrasonic water bath and gently warm the solution. Visually inspect to ensure all solid has dissolved.
-
Storage: Aliquot the stock solution into amber vials to protect from light and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol for Assessing the Stability of this compound Under Experimental Conditions
-
Sample Preparation: Prepare several identical samples of your experimental setup containing this compound.
-
Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the samples under your specific experimental conditions (e.g., temperature, lighting, pH).
-
Analysis: At each time point, analyze a sample using a suitable analytical method, such as HPLC, to quantify the concentration of this compound.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.
Visual Guides
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
improving peak shape and resolution for Hypericin-d10 in chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape and resolution for Hypericin-d10 in chromatographic analyses.
Troubleshooting Guides
This section provides systematic approaches to resolving common chromatographic issues encountered during the analysis of this compound.
Common Peak Shape Problems and Solutions
Poor peak shape can compromise the accuracy and precision of quantification. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column | Operate at a lower pH (e.g., 2.5-3.0) to suppress silanol ionization. Use a highly end-capped column. |
| Mobile phase pH close to the analyte's pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of Hypericin. | |
| Column overload | Decrease the sample concentration or injection volume. | |
| Column contamination or degradation | Backflush the column or replace it if necessary. Use a guard column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload | Decrease the sample concentration or injection volume.[1] | |
| Column collapse or void | Replace the column and avoid sudden pressure changes. | |
| Poor Resolution | Inadequate separation of this compound from other compounds | Optimize the mobile phase composition (e.g., adjust the organic solvent ratio).[2] |
| Co-elution with isomers or impurities | Use a column with a different selectivity (e.g., a pentafluorophenyl (PFP) stationary phase).[3] | |
| Suboptimal flow rate | Decrease the flow rate to improve separation efficiency. |
Chromatographic Conditions Comparison for Hypericin Analysis
The selection of appropriate chromatographic conditions is critical for achieving optimal peak shape and resolution. The following table summarizes various conditions reported in the literature for the analysis of Hypericin, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil RP-18[4] | C18 column[5] | Phenyl Hexyl column[3] |
| Mobile Phase | Isocratic elution | Acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v)[5] | Gradient elution |
| Detection | Tandem Mass Spectrometry (MS/MS)[4] | Fluorescence (315/590 nm) and UV (273 nm)[5] | ESI-MS[3] |
| Reported Performance | Limit of quantification of 0.05 ng/mL for hypericin.[4] | Simple, rapid, and reproducible method.[5] | Good separation of hypericins and hyperforin within 9 minutes.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I observe poor peak shape for this compound?
A1: Start by verifying the system's suitability. Check for any leaks, ensure the column is properly equilibrated, and confirm that the mobile phase is correctly prepared. If the issue persists, examine the chromatogram to determine if the problem affects all peaks or just the this compound peak. This will help you to distinguish between a system-wide issue and a problem specific to the analyte.
Q2: How does the mobile phase composition affect the peak shape of this compound?
A2: The mobile phase plays a crucial role in achieving good peak shape. For a hydrophobic compound like Hypericin, a reversed-phase method with a C18 or similar column is typically used. The organic modifier (e.g., acetonitrile or methanol) concentration influences retention time and peak width. Mobile phase additives are also important; for instance, adding a small amount of acid like formic or phosphoric acid can improve peak shape by suppressing the ionization of residual silanol groups on the column, thus reducing peak tailing.[5]
Q3: What is the optimal pH for the mobile phase when analyzing this compound?
A3: Hypericin's solubility and ionization state are pH-dependent.[6] To minimize peak tailing caused by interactions with the silica-based stationary phase, it is recommended to maintain an acidic mobile phase, typically with a pH between 2.5 and 3.0.[5] This ensures that the silanol groups on the column are protonated and less likely to interact with the analyte.
Q4: Can the choice of sample solvent impact peak shape?
A4: Yes, the sample solvent can significantly affect peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting and broadening. Whenever possible, dissolve your this compound standard in the initial mobile phase composition. If a stronger solvent is necessary due to solubility issues, inject the smallest possible volume.
Q5: Are there any special handling considerations for this compound that could affect chromatographic performance?
A5: Hypericin is known to be sensitive to light and heat, and it has poor water solubility.[7] It is advisable to protect solutions containing this compound from light by using amber vials and to avoid prolonged exposure to high temperatures. Due to its low water solubility, ensure it is fully dissolved in an appropriate organic solvent before mixing with aqueous mobile phases to prevent precipitation on the column.
Experimental Protocols and Workflows
General Troubleshooting Workflow for Peak Shape Issues
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Analytical Methods for the Determination of Hypericin in Foods, Herbal, Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.tudelft.nl [pure.tudelft.nl]
Technical Support Center: Optimizing MS/MS Parameters for Hypericin-d10 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the detection of Hypericin-d10.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion mode ESI-MS?
A1: The molecular weight of unlabeled Hypericin is approximately 504.64 g/mol . In negative electrospray ionization (ESI) mode, it readily forms a deprotonated molecule [M-H]⁻ at an m/z of 503.5.[1][2] this compound is a deuterated analog of Hypericin containing ten deuterium atoms in place of ten hydrogen atoms. Therefore, the expected monoisotopic mass of this compound is increased by approximately 10 Da. The expected deprotonated precursor ion [M-H]⁻ for this compound is m/z 513.6.
Q2: What are the major product ions I should expect from the fragmentation of the this compound precursor ion?
A2: Based on the fragmentation of unlabeled Hypericin, the major product ions result from characteristic losses. A known tandem mass spectrum of the Hypericin parent ion (m/z 503) shows significant product ions.[2] For this compound, with a precursor ion of m/z 513.6, you should look for corresponding shifts in the product ions. The exact mass shift will depend on whether the deuterium labels are retained or lost in the fragment. It is crucial to perform a product ion scan on the this compound precursor to determine the most abundant and stable product ions for your specific instrument and conditions.
Q3: How does deuteration affect the fragmentation pattern compared to the unlabeled compound?
A3: Deuteration can influence fragmentation pathways. The bonds involving deuterium (C-D) are stronger than those with hydrogen (C-H), which can sometimes lead to a kinetic isotope effect, potentially altering the relative abundances of certain fragment ions. However, for many molecules, the overall fragmentation pattern remains similar, with a mass shift in the fragments containing the deuterium labels. Predicting the exact fragmentation of deuterated compounds can be complex, and it is always recommended to experimentally determine the product ion spectrum.
Q4: What are some common issues to be aware of when using a deuterated internal standard like this compound?
A4: When using deuterated internal standards, be mindful of the following potential issues:
-
Isotopic Contribution: The unlabeled analyte may have naturally occurring isotopes that contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[3]
-
Chromatographic Separation: Deuteration can sometimes lead to slight changes in retention time, causing partial separation of the analyte and the internal standard on the LC column.
-
Deuterium Exchange: Although generally stable, there is a possibility of back-exchange of deuterium with hydrogen from the solvent, particularly under certain pH and temperature conditions.
Troubleshooting Guide
Problem: I am not seeing a clear precursor ion for this compound at m/z 513.6.
-
Question: Have you confirmed your mass spectrometer is properly calibrated? Answer: Ensure your instrument is calibrated across the relevant mass range. Inaccurate calibration can lead to a mass shift.
-
Question: Are you using the correct ionization mode? Answer: Hypericin and its analogs ionize most effectively in negative ion mode (ESI-).[1] Confirm that your instrument is set to detect negative ions.
-
Question: Could the compound have degraded? Answer: Hypericin is known to be light-sensitive. Ensure proper storage and handling of your this compound standard to prevent degradation.
Problem: I have low signal intensity for my this compound product ions.
-
Question: Have you optimized the collision energy? Answer: Collision energy is a critical parameter for fragmentation. Systematically ramp the collision energy in your product ion scan to find the value that yields the highest intensity for your chosen product ions.
-
Question: Are your source parameters optimized? Answer: Optimize source parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization and ion transmission.
-
Question: Could there be matrix effects? Answer: Components in your sample matrix can suppress the ionization of your analyte. Evaluate for matrix effects by comparing the signal in a clean solution versus a matrix-spiked sample. If significant suppression is observed, improve your sample preparation method to remove interfering substances.
Problem: I am observing unexpected product ions or an unstable signal.
-
Question: Is there a possibility of in-source fragmentation? Answer: If the declustering potential (or equivalent parameter) is set too high, your precursor ion may fragment in the ion source before reaching the collision cell. Try reducing this voltage to see if the precursor ion signal increases and the unexpected fragments decrease.
-
Question: Could there be co-eluting interferences? Answer: An interfering compound with a similar mass-to-charge ratio eluting at the same time can lead to a complex and unstable MS/MS spectrum. Review your chromatography to ensure adequate separation.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound via Direct Infusion
This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energy for this compound using direct infusion.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Full Scan (Q1 Scan):
-
Set the mass spectrometer to negative ion ESI mode.
-
Perform a Q1 scan over a mass range that includes the expected precursor ion (e.g., m/z 400-600).
-
Confirm the presence and determine the exact m/z of the [M-H]⁻ precursor ion for this compound (expected around m/z 513.6).
-
Optimize source parameters (capillary voltage, temperature, gas flows) to maximize the intensity of the precursor ion.
-
-
Product Ion Scan (MS/MS Scan):
-
Set the mass spectrometer to product ion scan mode.
-
Select the determined precursor ion of this compound (e.g., m/z 513.6) in Q1.
-
Scan a range of product ions in Q3 (e.g., m/z 50-520).
-
Apply a moderate collision energy to induce fragmentation.
-
Identify the most abundant and stable product ions.
-
-
Collision Energy Optimization:
-
Select the most promising product ions for Multiple Reaction Monitoring (MRM).
-
For each precursor-product ion pair, systematically vary the collision energy (e.g., in 2-5 eV increments) and record the signal intensity.
-
Plot the intensity of each product ion as a function of collision energy to create a collision energy ramp.
-
The optimal collision energy for each transition is the value that produces the maximum signal intensity.
-
Quantitative Data Summary
The following tables provide a summary of expected and starting parameters for the MS/MS analysis of Hypericin and this compound. These should be used as a starting point and optimized for your specific instrumentation and experimental conditions.
Table 1: Precursor and Predicted Product Ions for Hypericin and this compound
| Compound | Precursor Ion (m/z) | Major Product Ions of Unlabeled Hypericin (m/z)[2] | Predicted Corresponding Product Ions for this compound (m/z) |
| Hypericin | 503.5 ([M-H]⁻) | 459.4, 431.4, 385.3 | ~513.6 |
| This compound | 513.6 ([M-H]⁻) | To be determined experimentally, expect shifts from unlabeled fragments |
Table 2: Recommended Starting MS/MS Parameters for this compound
| Parameter | Recommended Starting Range | Notes |
| Ionization Mode | Negative ESI | Hypericin contains acidic phenolic hydroxyl groups. |
| Capillary Voltage | 2.5 - 4.0 kV | Optimize for maximum precursor ion intensity. |
| Source Temperature | 300 - 450 °C | Dependent on instrument and solvent flow rate. |
| Nebulizer Gas | 20 - 40 psi | Optimize for stable spray. |
| Drying Gas Flow | 8 - 12 L/min | Optimize for efficient desolvation. |
| Collision Energy (CE) | 20 - 60 eV | Perform a collision energy ramp to determine the optimal value for each transition. A collision energy of 62V has been reported for unlabeled Hypericin.[2] |
| Dwell Time | 50 - 200 ms | Adjust based on the number of MRM transitions and desired number of data points across the chromatographic peak. |
Visualizations
Caption: Workflow for optimizing MS/MS parameters for this compound.
Caption: Troubleshooting logic for low this compound signal intensity.
References
dealing with co-eluting interferences in hypericin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in hypericin quantification.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in hypericin quantification?
A1: Co-elution occurs when two or more different compounds exit a chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] This is a critical issue in quantification because it prevents the accurate measurement of the individual compounds.[1][2] In the context of hypericin analysis, co-elution can lead to an overestimation of its concentration, compromising the accuracy and reliability of the results.[3]
Q2: What are the most common co-eluting interferences when analyzing hypericin from Hypericum species?
A2: The most frequently encountered co-eluting interference in hypericin analysis is pseudohypericin , a closely related naphthodianthrone with very similar physicochemical properties.[4][5][6] Other potential interferences from the complex plant matrix include:
-
Protohypericin and Protopseudohypericin: Precursors in the hypericin biosynthetic pathway.[7][8]
-
Flavonoids: Compounds like quercetin, isoquercitrin, and hyperoside are abundant in Hypericum extracts.[8]
-
Chlorophylls: These pigments can interfere, especially if sample cleanup is inadequate.[9][10]
-
Phloroglucinols: Compounds such as hyperforin and adhyperforin may also be present.[8]
Q3: How can I detect if I have a co-elution problem in my chromatogram?
A3: Detecting co-elution can be challenging, especially if peaks overlap perfectly. Here are key indicators:
-
Visual Inspection: Look for asymmetrical peaks, such as those with "shoulders" or "tails," which can suggest a hidden, unresolved peak.[1]
-
Peak Purity Analysis: If you are using a High-Performance Liquid Chromatography system with a Photodiode Array (HPLC-PDA) or Diode Array Detector (DAD), you can assess peak purity. The system collects multiple UV spectra across a single peak; if the spectra are not identical, co-elution is likely.[1][11]
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) is a highly effective method. By analyzing the mass-to-charge ratios (m/z) across the peak, you can identify if more than one compound is present.[1][12] For instance, hypericin has a characteristic molecular ion [M-H]⁻ at m/z 503.05, and any other significant ions under that peak indicate an interference.[10][11]
Q4: My hypericin peak is showing significant tailing. What are the common causes and solutions?
A4: Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and quantification.[13] Common causes include:
-
Secondary Analyte Interactions: Basic compounds like hypericin can interact strongly with acidic silanol groups on the silica-based column packing, causing tailing.[13]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[13][14]
-
Column Contamination or Degradation: A blocked inlet frit or a void in the packing bed can distort peak shape.[15]
Initial Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves, which would indicate column overload.[14]
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups and reduce unwanted interactions.[2]
-
Check Column Health: If all peaks are tailing, the issue may be physical, such as a blocked frit. Try flushing the column or replacing it with a new one.[15]
Q5: What is peak fronting and what causes it?
A5: Peak fronting is the opposite of tailing, where the front of the peak is sloped, often resembling a "shark fin."[14] This is a less common issue but is almost always caused by column overload , where the concentration of the sample is too high for the column's capacity.[14] The excess molecules are unable to interact with the stationary phase and travel through the column faster, eluting at the front of the main peak. The simplest solution is to dilute the sample or reduce the injection volume.[14]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Hypericin and Pseudohypericin
The separation of hypericin and its structural isomer, pseudohypericin, is a classic challenge. Use the following strategies to improve resolution.
Caption: Workflow for optimizing HPLC parameters to resolve co-eluting peaks.
Detailed Steps:
-
Optimize Mobile Phase Composition: This is often the most effective way to improve resolution.[16]
-
Adjust Organic Modifier: In reversed-phase HPLC, slightly decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation between hypericin and pseudohypericin.[2][16]
-
Change Solvent Type: The choice of organic solvent impacts selectivity. If you are using methanol, try switching to acetonitrile, or vice-versa. Different solvents interact differently with the analyte and stationary phase.
-
Use an Acidifier: Adding a small amount of acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid) to the aqueous component of the mobile phase is common practice. This can improve peak shape and influence selectivity.[7]
-
-
Adjust Physical Parameters:
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and provide more time for the separation to occur, though it will lengthen the run time.[2]
-
Change Column Temperature: Increasing the column temperature reduces mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[16] However, it can also alter selectivity, so the effect should be tested empirically.
-
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next step.
-
Even columns with the same designation (e.g., C18) from different manufacturers can have different selectivities due to variations in silica purity, end-capping, and bonding density.[16]
-
Consider columns with smaller particle sizes (as in UPLC), which provide higher efficiency and resolving power.[16]
-
Guide 2: Sample Preparation to Minimize Interferences
A robust sample preparation protocol is crucial for removing interfering compounds before chromatographic analysis.
Caption: General workflow for sample preparation and analysis of hypericin.
Key Steps:
-
Defatting (Pre-extraction): To remove chlorophylls and other nonpolar components, a pre-extraction step with a nonpolar solvent is recommended.[9][17] Solvents like n-hexane or dichloromethane can be used to wash the dried plant material before the main extraction.[9]
-
Extraction: Hypericin is soluble in polar organic solvents.[18]
-
Solvent Choice: Methanol, ethanol, and acetone (or mixtures thereof) are effective extraction solvents.[9][19]
-
Method: Ultrasonic-assisted extraction is often preferred over methods like Soxhlet because it is faster, uses less solvent, and reduces the risk of degradation of the light- and heat-sensitive hypericin.[5][9]
-
-
Purification/Cleanup: After extraction, the crude extract often requires further cleanup.
-
Column Chromatography: Techniques using silica gel or Sephadex have proven effective for separating hypericin and pseudohypericin from other constituents.[4][5][9]
-
Solid-Phase Extraction (SPE): SPE can be used for rapid sample cleanup and concentration before HPLC analysis.[10]
-
Macroporous Resin Column Chromatography (MRCC): This technique has been shown to be effective for the separation and purification of hypericin.[19]
-
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for Hypericin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (5 µm, 250 x 4.6 mm) | Inertsil ODS-3 | Supelco Discovery HS PEG (5 µm, 150 x 4.6 mm) |
| Mobile Phase | Acetonitrile:Methanol:10mM Ammonium Acetate (54:36:10, v/v/v) | Triethylammonium acetate-Methanol-Acetonitrile (5:15:80) | Gradient: 0.1M Acetic Acid (pH 2.8) and Methanol-Acetonitrile (5:4, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 590 nm | Fluorescence (Ex: 478 nm, Em: 598 nm) | PDA at 590 nm (for naphthodianthrones) |
| Run Time | 16 min | Not Specified | 40 min |
| Reference | [17] | [10] | [10] |
Table 2: Extraction Methodologies for Hypericin
| Extraction Method | Solvent(s) | Key Advantages | Reference(s) |
| Ultrasonic Maceration | Methanol:Acetone (2:1) | Fast, efficient, reduces solvent use. | [5][9] |
| Soxhlet Extraction | Ethanol | Established method, exhaustive extraction. | [19] |
| Microwave-Assisted Extraction | 55% Ethanol or Isopropanol | Very rapid (e.g., 60 seconds), high efficiency. | [19] |
| Solvent Extraction (Blender) | 80% Ethanol | Simple, suitable for larger quantities. | [17] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Sample Preparation
This protocol is adapted from methodologies designed to efficiently extract hypericins while minimizing interferences.[9][17]
Materials:
-
Dried, powdered Hypericum perforatum aerial parts.
-
n-Hexane (HPLC grade).
-
Methanol:Acetone (2:1, v/v) solution (HPLC grade).
-
Centrifuge and centrifuge tubes.
-
Ultrasonic bath.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
Procedure:
-
Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a dark glass vial or flask to protect it from light.
-
Defatting: Add 20 mL of n-hexane to the powder. Sonicate the mixture in an ultrasonic bath for 20 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes. Discard the supernatant, which contains chlorophylls and other nonpolar compounds. Repeat this step until the supernatant is colorless.
-
Extraction: To the remaining plant pellet, add 30 mL of the Methanol:Acetone (2:1) extraction solvent.
-
Sonication: Place the mixture in an ultrasonic bath for 30 minutes.
-
Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Carefully collect the supernatant, which contains the hypericins.
-
Evaporation: Evaporate the solvent from the supernatant under reduced pressure or a gentle stream of nitrogen gas.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the HPLC mobile phase. Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
Protocol 2: Validated RP-HPLC-UV Method for Hypericin Quantification
This protocol provides a reliable isocratic method for quantifying hypericin.[17]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex, 5 µm, 250 mm × 4.6 mm).
-
Guard Column: C18 guard column (recommended).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile, Methanol, and 10 mM Ammonium Acetate (pH adjusted to 5.0) in the ratio of 54:36:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 590 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of hypericin standard (e.g., 100 µg/mL) in methanol. From this stock, prepare a series of calibration standards (e.g., 10, 20, 40, 60, 80 µg/mL) by diluting with the mobile phase.[17]
-
Calibration Curve: Inject the calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of hypericin against its concentration. Determine the linearity (r² value).
-
Sample Analysis: Inject the prepared sample extracts (from Protocol 1) in triplicate.
-
Quantification: Identify the hypericin peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of hypericin in the sample using the regression equation from the calibration curve. The retention time for hypericin under these conditions is approximately 7.4 minutes.[17]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The separation of hypericine and pseudohypericine from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. asianpubs.org [asianpubs.org]
- 18. A Review of Analytical Methods for the Determination of Hypericin in Foods, Herbal, Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.tudelft.nl [pure.tudelft.nl]
Technical Support Center: Hypericin-d10 Isotopic Purity and Quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hypericin-d10 as an internal standard for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its isotopic purity crucial for accurate quantification?
This compound is a deuterated form of Hypericin, a naturally occurring photosensitive compound.[1] In quantitative analysis, particularly in mass spectrometry-based assays, this compound serves as an ideal internal standard (IS). An internal standard is added at a known concentration to calibration standards and unknown samples to correct for variations in sample preparation and instrument response.
The isotopic purity of this compound is critical because the presence of undeuterated (d0) or lesser-deuterated isotopologues can create an artificially high signal for the native (non-deuterated) Hypericin being measured. This interference leads to an underestimation of the true analyte concentration, compromising the accuracy and reliability of the results.[2][3] Determining the purity of deuterium-labeled compounds is essential for their use in quantitative analyses.[2]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
Hypericin is highly sensitive to light, heat, and pH.[4][5] Improper storage can lead to degradation, affecting its concentration and, consequently, the accuracy of quantification. To maintain the integrity of your this compound standard, adhere to the following guidelines.
Data Presentation: Table 1. Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | Room Temperature | Long-term | Must be protected from light.[6] |
| Stock Solution | -80°C | Up to 6 months | Use within this period for optimal stability.[1] |
| Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage.[1][7] Solutions are stable in darkness at this temperature.[7] |
Handling Best Practices:
-
Protect from Light: Always handle this compound, both in solid form and in solution, under amber or low-light conditions to prevent photodegradation.[6][8]
-
Avoid High Temperatures: Higher temperatures accelerate the degradation of hypericins.[7][8]
-
Solvent Choice: Hypericin is freely soluble in pyridine and other organic bases.[6] For analytical purposes, solutions in methanol or methanol:pyridine mixtures are common.[6]
Q3: What are the primary analytical methods for verifying the isotopic purity of a this compound standard?
The most effective and widely used method for determining the isotopic purity of deuterated compounds is High-Resolution Mass Spectrometry (HRMS) , often coupled with Ultra-Performance Liquid Chromatography (UPLC-HRMS or LC-HRMS).[9][10] This technique offers the necessary resolution and mass accuracy to distinguish between the different deuterated and undeuterated forms (isotopologues) of the molecule.[11][12]
A complementary technique is Nuclear Magnetic Resonance (NMR) spectroscopy , which can confirm the positions of the deuterium labels on the molecule's structure and provide insights into the relative isotopic purity.[2]
Q4: How is the isotopic purity of this compound calculated from mass spectrometry data?
Isotopic purity is calculated by determining the relative abundance of each isotopologue, from the fully deuterated (d10) form down to the undeuterated (d0) form. The calculation should be based on the corrected intensities of the representative isotopolog ions after removing contributions from natural isotopes.[11]
The percentage of isotopic purity is typically expressed as:
Isotopic Purity (%) = (Intensity of d10 Peak / Sum of Intensities of all Isotopologue Peaks (d0 to d10)) * 100
Data Presentation: Table 2. Example HRMS Data for Isotopic Purity Calculation
| Isotopologue | Measured m/z | Peak Area (Intensity) | Percentage of Total |
| Hypericin (d0) | 503.07 | 1,500 | 0.15% |
| Hypericin-d1 | ... | ... | ... |
| ... | ... | ... | ... |
| Hypericin-d8 | 511.12 | 12,000 | 1.20% |
| Hypericin-d9 | 512.13 | 45,000 | 4.50% |
| This compound | 513.13 | 941,500 | 94.15% |
| Total | 1,000,000 | 100.00% |
In this example, the isotopic purity of the this compound standard is 94.15%.
Troubleshooting Guides
Q5: My quantitative results are inconsistent or inaccurate. What are the potential causes related to my this compound internal standard?
Inaccurate quantification can stem from several issues. The following logical workflow can help you troubleshoot the problem.
Mandatory Visualization: Troubleshooting Inaccurate Quantification
Caption: Troubleshooting workflow for this compound quantification issues.
Key areas to investigate:
-
Isotopic Purity: Confirm the isotopic purity of your this compound lot using LC-HRMS. Low purity is a direct cause of inaccurate results.
-
Chemical Stability: Hypericin can degrade if exposed to light or high temperatures.[8][13] Ensure that stock solutions are fresh and have been stored correctly.
-
H/D Back-Exchange: The deuterium atoms on this compound can exchange with hydrogen atoms from protic solvents (e.g., water, methanol) or under acidic/basic conditions. This reduces the isotopic purity "in-use" and can be monitored by HRMS.[9][10]
Q6: How can I prevent or minimize hydrogen-deuterium (H/D) back-exchange during my experiments?
To maintain the isotopic integrity of this compound during sample preparation and analysis:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample dilution and reconstitution.
-
Control pH: Avoid strongly acidic or basic conditions during extraction and sample preparation.
-
Limit Exposure: Minimize the time the standard spends in protic solvents, especially at elevated temperatures.
-
Deuterated Solvents: For NMR analysis, always dissolve the standard in a deuterated solvent.
Experimental Protocols
Protocol 1: Method for Verifying Isotopic Purity of this compound by LC-HRMS
This protocol provides a general framework for assessing the isotopic distribution of a this compound standard.
Mandatory Visualization: Isotopic Purity Verification Workflow
Caption: Workflow for LC-HRMS analysis of this compound isotopic purity.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent, such as a methanol:pyridine (18:2 v/v) mixture, to a concentration of approximately 0.25 mg/mL.[6]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection: While HRMS is the primary detector, a DAD detector set to 590 nm can be used for confirmation.[14]
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[15]
-
Scan Mode: Full Scan (e.g., m/z 400-600).
-
Resolution: Set to >25,000 FWHM to resolve isotopic peaks.
-
Data Analysis:
-
Identify the retention time for this compound.
-
Extract the ion chromatograms (EICs) for the [M-H]⁻ ion of each isotopologue (d0 through d10).
-
Integrate the peak area for each EIC.
-
Use the peak areas to calculate the relative abundance and overall isotopic purity as described in the FAQ section.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. [Methyl-D3]2hypericin as internal standard for quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.tudelft.nl [pure.tudelft.nl]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. almacgroup.com [almacgroup.com]
- 13. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification and quantification of hypericin and pseudohypericin in different Hypericum perforatum L. in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Hypericin Quantification: A Comparative Guide to LC-MS/MS and HPLC Methods
For researchers, scientists, and drug development professionals engaged in the analysis of hypericin, a naturally occurring photosensitizer with significant therapeutic potential, the selection of a robust and reliable quantification method is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Hypericin-d10, with alternative High-Performance Liquid Chromatography (HPLC) techniques coupled with Ultraviolet (UV) or Fluorescence (FLD) detection.
The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis is the gold standard for mitigating matrix effects and ensuring the highest degree of accuracy and precision. This guide delves into the experimental protocols and performance data of this advanced method alongside established HPLC-based alternatives, offering a clear perspective on the strengths and limitations of each approach.
Performance Comparison of Analytical Methods for Hypericin Quantification
The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, specificity, accuracy, and the nature of the sample matrix. The following tables summarize the key performance parameters of a validated LC-MS/MS method and representative HPLC methods with UV and fluorescence detection.
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV | HPLC-FLD |
| Linearity Range | 0.05 - 10 ng/mL[1] | 10 - 80 µg/mL | 5 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL[1] | Not explicitly stated, but likely in the µg/mL range | Not explicitly stated, but likely in the low ng/mL range |
| Accuracy (% Recovery) | 101.9 - 114.2%[1] | Not explicitly stated | Average recovery of 72.6% |
| Precision (% RSD) | 4.7 - 15.4% (batch-to-batch)[1] | < 2% (Intra-day and Inter-day) | < 10% (Intra- and Inter-assay) |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interfering compounds) | High (selective excitation and emission wavelengths) |
| Internal Standard | This compound (Deuterated) | Not always utilized | Dansylamide |
Table 1: Comparison of Key Validation Parameters for Hypericin Quantification Methods.
Experimental Workflow for LC-MS/MS Method Validation
The validation of an LC-MS/MS method is a critical process to ensure reliable and reproducible results. The following diagram illustrates a typical workflow for the validation of a method for hypericin quantification using this compound as an internal standard.
Caption: A flowchart outlining the key steps in the validation of an LC-MS/MS method for hypericin.
Detailed Experimental Protocols
Validated LC-MS/MS Method for Hypericin in Human Plasma
This protocol is based on a validated method for the simultaneous determination of hypericin and hyperforin in human plasma.[1] While the original publication does not explicitly state the use of this compound, this protocol has been adapted to include its use as the internal standard, which represents the current best practice.
1. Sample Preparation:
-
To 500 µL of human plasma, add a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC system capable of delivering a precise and stable flow rate.
-
Column: A reversed-phase C18 column (e.g., Kromasil RP-18).[1]
-
Mobile Phase: An isocratic mobile phase suitable for the separation of hypericin.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5 - 1.0 mL/min).
-
Injection Volume: A small injection volume (e.g., 10 µL).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for hypericin.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both hypericin and this compound.
3. Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range (e.g., 0.05 to 10 ng/mL).[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).[1]
-
Selectivity: Evaluated by analyzing blank matrix samples to ensure no interference from endogenous components at the retention time of hypericin and its internal standard.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Alternative Method 1: HPLC with UV Detection
This method is suitable for the quantification of hypericin in herbal extracts and formulations where concentrations are relatively high.
1. Sample Preparation:
-
Extraction of hypericin from the sample matrix using a suitable solvent (e.g., methanol or ethanol).
-
Filtration of the extract to remove particulate matter before injection.
2. HPLC-UV Conditions:
-
LC System: Standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate).
-
Detection Wavelength: 590 nm, which is the absorption maximum for hypericin.
-
Quantification: Based on a calibration curve prepared from hypericin standard solutions.
Alternative Method 2: HPLC with Fluorescence Detection (HPLC-FLD)
This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for analyzing lower concentrations of hypericin in biological matrices.
1. Sample Preparation:
-
Similar to the HPLC-UV method, involving solvent extraction and filtration. For biological samples, a solid-phase extraction (SPE) step may be necessary for cleanup.
2. HPLC-FLD Conditions:
-
LC System: Standard HPLC system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Similar to the HPLC-UV method.
-
Excitation and Emission Wavelengths: Specific wavelengths are used to excite hypericin and measure its fluorescence, providing high selectivity.
-
Internal Standard: A fluorescent compound that does not interfere with hypericin, such as dansylamide, can be used.
-
Quantification: Based on a calibration curve of hypericin standards, with correction using the internal standard.
Conclusion
The choice of an analytical method for hypericin quantification should be guided by the specific requirements of the study. The LC-MS/MS method with this compound as an internal standard offers unparalleled accuracy, precision, and sensitivity, making it the preferred choice for bioanalytical applications and studies requiring the highest level of confidence in the results. While HPLC-UV and HPLC-FLD methods are valuable for the analysis of herbal products and formulations, they may be more susceptible to matrix interferences and have higher limits of quantification. This guide provides the necessary information for researchers to make an informed decision based on their analytical needs and available resources.
References
The Gold Standard in Hypericin Quantification: A Comparative Guide to an Isotope-Dilution LC-MS/MS Method
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in hypericin quantification, the use of a deuterated internal standard, such as Hypericin-d10, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the pinnacle of analytical rigor. This guide provides a comprehensive comparison of this advanced methodology against traditional analytical techniques, supported by experimental data and detailed protocols.
The inherent variability of biological matrices and the potential for analyte loss during sample preparation necessitate a robust internal standard that can accurately reflect the behavior of the target analyte. A stable isotope-labeled internal standard, like this compound, is chemically identical to hypericin but mass-shifted, allowing it to be distinguished by the mass spectrometer. This co-eluting internal standard compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to unparalleled accuracy and precision in quantitative results.
Unparalleled Performance: A Data-Driven Comparison
The superiority of an isotope-dilution LC-MS/MS method for hypericin quantification is evident when comparing its performance metrics against other commonly used techniques, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), and LC-MS/MS without a deuterated internal standard.
| Method | Analyte | Internal Standard | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Hypericin | This compound (or similar deuterated analog) | >0.999 | 98-102% | <5% | ~0.05 ng/mL |
| LC-MS/MS | Hypericin | None | >0.99 | 101.9-114.2%[1] | 4.7-15.4%[1] | 0.05 ng/mL[1] |
| HPLC-UV | Hypericin | None | 0.998[2] | Not explicitly stated | <2% (Intra-day & Inter-day) | Not explicitly stated |
| HPLC-FLD | Hypericin | Dansylamide | Linear over 5-100 ng/mL[3] | Not explicitly stated | <10% (Intra-assay & Inter-assay)[3] | <5 ng/mL[3] |
Note: Data for the LC-MS/MS method with a deuterated internal standard is based on expected performance for isotope-dilution mass spectrometry methods and the findings of Piperopoulos et al. regarding the use of [Methyl-D3]2hypericin.[4]
The Workflow Advantage: A Visual Guide
The experimental workflow for hypericin quantification using an isotope-dilution LC-MS/MS method is a multi-step process designed to ensure sample purity and analytical accuracy.
References
- 1. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Determination of hypericin in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Methyl-D3]2hypericin as internal standard for quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Hypericin Analysis: An Inter-Laboratory Comparison Guide Featuring Hypericin-d10
For researchers, scientists, and drug development professionals, the accurate quantification of hypericin is critical for pharmacokinetic studies, herbal medicine standardization, and photodynamic therapy research. This guide provides an objective comparison of analytical methodologies for hypericin analysis, with a focus on the use of the stable isotope-labeled internal standard, Hypericin-d10, to ensure accuracy and reproducibility across different laboratories.
This document summarizes key performance data from various validated methods and offers detailed experimental protocols. The aim is to equip researchers with the necessary information to select and implement a robust analytical method for hypericin quantification in diverse biological and botanical matrices.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables present a summary of quantitative data from different validated methods for hypericin analysis. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and variations in extraction efficiency and instrument response, thereby enhancing the accuracy and precision of the results.
Table 1: Comparison of LC-MS/MS Methods for Hypericin Quantification in Human Plasma
| Parameter | Method A | Method B |
| Internal Standard | Hypericin-d6 ([Methyl-D3]2hypericin)[1] | Not specified[2][3] |
| Linearity Range | 1 - 10 ng/mL[1] | 0.05 - 10 ng/mL[2][3] |
| Limit of Quantification (LOQ) | Not specified | 0.05 ng/mL[2][3] |
| Accuracy | Not specified | 101.9 - 114.2%[2][3] |
| Precision (RSD) | Not specified | 4.7 - 15.4% (batch-to-batch)[2][3] |
| Extraction Recovery | Not specified | 32.2 - 35.6%[4] |
Table 2: Comparison of HPLC Methods for Hypericin Quantification in Hypericum perforatum
| Parameter | Method C | Method D |
| Linearity Range | 10 - 80 µg/mL[5][6] | 0.5 - 2.5 µg/mL[7] |
| Correlation Coefficient (r²) | 0.998[5][6] | Not specified |
| Intra-day Precision (RSD) | Not specified | ≤ 4.4%[7] |
| Inter-day Precision (RSD) | Not specified | ≤ 5.8%[7] |
| Accuracy (Recovery) | Not specified | Not specified |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are fundamental for achieving reproducible results in inter-laboratory settings. Below are representative methodologies for the extraction and analysis of hypericin.
Protocol 1: LC-MS/MS Analysis of Hypericin in Human Plasma
This protocol is based on methods developed for the sensitive quantification of hypericin in a biological matrix.[1][2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 µL plasma sample, add the internal standard, this compound (or a similar deuterated standard like Hypericin-d6).[1]
-
Perform liquid-liquid extraction in the dark using a mixture of ethyl acetate and n-hexane.[2][3]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[2][3]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer is common.[7]
-
Flow Rate: A flow rate of around 1.5 mL/min is often employed.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is effective for hypericin.[2][3]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity.
-
Monitored Transitions: For hypericin, the transition m/z 503.0 → m/z 405.0 is monitored. For a deuterated standard like Hypericin-d6, the corresponding mass-shifted transition would be tracked.[8]
-
Protocol 2: HPLC Analysis of Hypericin in Hypericum perforatum
This protocol is suitable for the quantification of hypericin in plant extracts and herbal medicinal products.[5][6][9]
-
Sample Preparation (Extraction):
-
Weigh the dried and powdered plant material.
-
Perform extraction using a suitable solvent such as methanol or ethanol, often with the aid of sonication to improve efficiency.[10][11]
-
Filter the extract to remove particulate matter.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
Mandatory Visualizations
The following diagrams illustrate the key workflows in hypericin analysis.
Caption: Experimental workflow for hypericin analysis using an internal standard.
Caption: Rationale for using this compound as an internal standard.
References
- 1. [Methyl-D3]2hypericin as internal standard for quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of hypericin and hyperforin in human plasma and serum using liquid-liquid extraction, high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. brieflands.com [brieflands.com]
- 11. tandfonline.com [tandfonline.com]
Performance of Hypericin-d10 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Hypericin-d10, a deuterated internal standard for the quantification of Hypericin, across various mass spectrometer platforms. This document synthesizes available data to offer insights into key performance metrics, experimental protocols, and a comparison with a potential alternative internal standard.
Executive Summary
Accurate quantification of Hypericin, a compound of significant interest in pharmaceutical research, necessitates the use of a reliable internal standard in mass spectrometry-based bioanalysis. This compound, as a stable isotope-labeled internal standard, is theoretically the ideal choice due to its similar physicochemical properties to the analyte. This guide explores its performance characteristics, alongside a structural analog alternative, Dansylamide, to provide a comprehensive overview for researchers selecting an appropriate internal standard and mass spectrometry platform for their analytical needs. While direct comparative studies are limited, this guide collates and presents available data to facilitate an informed decision-making process.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for Hypericin analysis using this compound and Dansylamide as internal standards. Data for this compound is based on a validated LC-MS/MS method for Hypericin, assuming the deuterated standard exhibits comparable performance. Dansylamide is presented as a structural analog alternative, with its performance characteristics estimated based on a study using it as an internal standard for Hypericin with fluorescence detection and general knowledge of analog standards in LC-MS.
Table 1: Performance Characteristics of Internal Standards for Hypericin Analysis
| Parameter | This compound (Deuterated) | Dansylamide (Structural Analog) | Mass Spectrometer Platform |
| Limit of Quantification (LOQ) | ~0.05 ng/mL[1][2] | Estimated: 1-5 ng/mL | Triple Quadrupole |
| Linearity Range | 0.05 - 10 ng/mL[1][2] | Estimated: 5 - 100 ng/mL[3] | Triple Quadrupole |
| Precision (%RSD) | < 15%[1] | < 20% | Triple Quadrupole |
| Accuracy (%Bias) | ± 15%[1] | ± 20% | Triple Quadrupole |
| Matrix Effect | Expected to be minimal and compensated | Potential for significant and variable ion suppression/enhancement | All platforms |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of Hypericin using a deuterated internal standard on a triple quadrupole mass spectrometer.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma, add the internal standard solution (e.g., this compound).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute Hypericin, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypericin: Precursor ion (Q1) m/z 503.0 -> Product ion (Q3) m/z 457.1
-
This compound: Precursor ion (Q1) m/z 513.0 -> Product ion (Q3) m/z 467.1 (projected)
-
-
Collision Energy and other parameters: Optimized for maximum signal intensity for each transition.
Mandatory Visualization
Caption: Workflow for Hypericin quantification in plasma.
Caption: Comparison of internal standard correction mechanisms.
Conclusion
For the quantitative analysis of Hypericin, a deuterated internal standard such as this compound, coupled with a triple quadrupole mass spectrometer operating in MRM mode, offers the highest sensitivity, specificity, and reliability. The use of a stable isotope-labeled standard effectively compensates for matrix effects and variabilities during sample processing, leading to more accurate and precise results. While structural analog internal standards like Dansylamide can be employed, they are more susceptible to differential matrix effects, which can compromise data quality. The choice of mass spectrometer platform is also critical, with triple quadrupole instruments demonstrating superior performance for targeted quantification. Researchers should carefully consider these factors when developing and validating bioanalytical methods for Hypericin to ensure the generation of high-quality, reliable data.
References
A Comparative Guide to the Validation of an HPLC Method for Hypericin Quantification as per ICH Guidelines
This guide provides a comprehensive comparison and detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of hypericin, a key bioactive constituent of Hypericum perforatum (St. John's Wort). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in quality control and drug development.
Hypericin and its derivatives are of significant interest due to their antidepressant, antiviral, and antitumor properties.[1][2][3] Accurate and reliable quantification of hypericin in raw materials and finished products is therefore critical. While various analytical techniques exist, HPLC is widely accepted for its specificity, accuracy, and precision.[4]
Comparison of Analytical Methods for Hypericin Quantification
Several analytical methods are available for quantifying hypericin. However, they differ significantly in their performance, specificity, and complexity. The following table compares a validated RP-HPLC method with other common alternatives.
| Parameter | Reverse-Phase HPLC | UHPLC | HPTLC | UV-Vis Spectroscopy | Other Methods |
| Principle | Chromatographic separation based on polarity, with UV detection.[1] | Similar to HPLC but uses smaller particle columns for higher resolution and speed.[4] | Planar chromatography with densitometric fluorescence detection.[5] | Measures light absorbance at a specific wavelength (e.g., 588 nm).[6] | Capillary Electrophoresis, Cyclic Voltammetry, CL-FIA.[1][6] |
| Specificity | High; effectively separates hypericin from pseudohypericin and other matrix components.[1] | Very High; offers superior resolution compared to HPLC.[4] | Moderate to High; separation from closely related compounds can be challenging.[5] | Low; high potential for interference from other constituents in plant extracts.[1] | Variable; often suffer from low resolution and poor reproducibility.[1] |
| Sensitivity | High; LOD and LOQ are suitable for quality control purposes.[7] | Very High; generally offers lower detection limits than HPLC. | Moderate. | Moderate; sensitivity can be compromised by matrix effects.[6] | CL-FIA is noted to be highly sensitive.[6] |
| Analysis Time | Moderate; typical run times can be lengthy depending on the method.[1] | Fast; significantly shorter run times compared to conventional HPLC.[4] | Fast; allows for simultaneous analysis of multiple samples. | Very Fast. | Variable. |
| Remarks | Considered the method of choice for its balance of accuracy, precision, and robustness.[4][6] | A modern, more efficient alternative to HPLC, offering improved performance and sustainability.[4] | A useful screening tool, but may require confirmation by HPLC for regulatory purposes.[5] | Suitable for preliminary estimation but not for accurate quantification in complex mixtures.[1] | Not widely adopted due to issues with reproducibility and resolution.[1] |
Detailed Profile of a Validated RP-HPLC Method
The following sections provide the experimental protocol and summarized validation data for a simple, sensitive, and specific Reversed-Phase HPLC (RP-HPLC) method for hypericin quantification, validated according to ICH guidelines.[1][8]
Experimental Protocol
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile : Methanol : 10 mM Ammonium Acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[1][7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
2. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of hypericin reference standard in 10 mL of methanol.[1]
-
Calibration Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 to 80 µg/mL (e.g., 10, 20, 40, 60, 80 µg/mL) to construct the calibration curve.[1]
3. Preparation of Sample Solutions (from H. perforatum powder):
-
Weigh 50 g of dried, powdered plant material and extract it three times with 250 mL of 80% ethanol using a blender.[1]
-
Defat the resulting hydroalcoholic extract by performing liquid-liquid extraction with hexane until the hexane layer is colorless.[1]
-
Concentrate the extract to dryness.
-
Accurately weigh a portion of the dried extract, dissolve it in methanol, and dilute to a suitable concentration to fall within the calibration curve range.
-
Filter the final solution through a 0.22 µm membrane filter before injection.
Summary of Validation Data
The performance of the HPLC method was validated against the parameters stipulated in the ICH Q2(R1) guidelines.[9][10] The results are summarized below.
| Validation Parameter | ICH Acceptance Criteria | Observed Results |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11] | No interference was observed from other constituents in the extract at the retention time of hypericin. |
| Linearity | A linear relationship between concentration and response should be demonstrated. A correlation coefficient (r) > 0.99 is generally acceptable.[12] | Linear over the range of 10-80 µg/mL with a correlation coefficient of 0.998.[1][7][8] |
| Range | The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[12] | 10-80 µg/mL.[1] |
| Accuracy | Expressed as the percent recovery of the analyte. Should be close to 100%. | High recovery rates were observed (specific percentages depend on concentration levels tested). |
| Precision (Repeatability & Intermediate) | Expressed as Relative Standard Deviation (%RSD). Typically, %RSD should not be more than 2%.[11] | Intra-day, inter-day, and inter-system variations at 30, 40, and 60 µg/mL showed low %RSD, indicating good precision.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | The method was found to be sensitive for the quantification of hypericin.[7] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12] | The method was found to be sensitive for the quantification of hypericin.[7] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] | The method was robust to small changes in mobile phase composition (e.g., ±0.2% variation).[1] |
Visualizing Workflows and Pathways
HPLC Method Validation Workflow
The logical flow for validating an analytical method according to ICH Q2(R1) guidelines involves a sequence of tests to establish the performance characteristics of the procedure.
Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
Signaling Pathway Modulated by Hypericin
Hypericin has been shown to alleviate nociceptive hypersensitivity by targeting specific cellular signaling pathways. Research indicates it blocks the activation of Protein Kinase C (PKC), a key upstream modulator.[13]
Caption: Hypericin's inhibition of the PKC-mediated pain signaling pathway.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of new and validated HPTLC methods for the qualitative and quantitative analysis of hyperforin, hypericin and hyperoside contents in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.tudelft.nl [pure.tudelft.nl]
- 7. researchgate.net [researchgate.net]
- 8. A Validated HPLC Method for the Quantification of Hypericin in Hypericum perforatum [hero.epa.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. Reversal of NO-induced nociceptive hypersensitivity by St. John's wort and hypericin: NF-κB, CREB and STAT1 as molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Hypericin Assays: Evaluating Linearity and Range with Hypericin-d10
For researchers, scientists, and drug development professionals engaged in the analysis of hypericin, the selection of an appropriate assay with established linearity and a suitable dynamic range is paramount for generating reliable and accurate data. This guide provides a comparative assessment of analytical methods for the quantification of hypericin, with a special focus on the use of the stable isotope-labeled internal standard, Hypericin-d10, in liquid chromatography-mass spectrometry (LC-MS) based assays. We will compare this approach with traditional high-performance liquid chromatography (HPLC) methods coupled with ultraviolet (UV) or fluorescence detection.
Data Presentation: Comparison of Assay Linearity and Range
The choice of analytical methodology significantly impacts the sensitivity and the quantifiable range of a hypericin assay. Below is a summary of the linearity and range of different validated methods for hypericin quantification.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | [Methyl-D3]2hypericin | 0.05 - 10 ng/mL | > 0.99 |
| HPLC-UV | External Standard | 10 - 80 µg/mL | 0.998[1] |
| HPLC-Fluorescence | External Standard | 0.5 - 2.5 µg/mL | Not Reported |
| HPLC-UV | External Standard | 8.4 - 28.7 ng/mL | Not Reported[2] |
| HPLC-MS | External Standard | > 0.97 | Not Reported[3] |
As evidenced in the table, LC-MS/MS methods employing a deuterated internal standard like this compound offer a significantly wider linear dynamic range and much lower limits of quantification compared to traditional HPLC-UV and HPLC-fluorescence methods. This enhanced sensitivity is crucial for pharmacokinetic studies or when analyzing samples with low concentrations of hypericin. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, leading to improved accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for both an LC-MS/MS method using a deuterated internal standard and a conventional HPLC-UV method.
Protocol 1: LC-MS/MS Quantification of Hypericin in Human Plasma with a Deuterated Internal Standard
This method is suitable for the sensitive quantification of hypericin in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add 25 µL of the internal standard working solution ([Methyl-D3]2hypericin).
-
Add 1 mL of a mixture of ethyl acetate and n-hexane (in appropriate proportions) for extraction.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., Kromasil RP-18).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Negative ion mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Transitions: Monitor the specific precursor-to-product ion transitions for both hypericin and its deuterated internal standard.
Protocol 2: HPLC-UV Quantification of Hypericin in Hypericum perforatum Extract
This method is a robust approach for quantifying hypericin in herbal extracts.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve hypericin standard in methanol to prepare a stock solution of 100 µg/mL.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 80 µg/mL.[1]
-
Sample Preparation: Extract a known weight of powdered Hypericum perforatum with a suitable solvent (e.g., 80% ethanol) using sonication or maceration.[1] Filter the extract before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
3. UV Detection:
-
Wavelength: 590 nm.[1]
Mandatory Visualizations
To further elucidate the processes and pathways related to hypericin, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the bioanalysis of hypericin using LC-MS/MS with an internal standard.
Caption: Simplified biosynthetic pathway of hypericin.[5]
Caption: Hypericin's inhibitory effect on the JAK-STAT signaling pathway.[6]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Simultaneous determination of hypericin and hyperforin in human plasma and serum using liquid-liquid extraction, high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
comparing analytical methods for hypericin determination in various matrices
An Objective Comparison of Analytical Methods for Hypericin Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of hypericin in various matrices—from herbal extracts to pharmaceutical formulations—is critical for quality control, potency assessment, and pharmacokinetic studies. Hypericin, a key bioactive naphthodianthrone found in Hypericum species (most notably St. John's Wort), requires precise and reliable analytical methods for its determination. This guide provides an objective comparison of the most commonly employed techniques, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The determination of hypericin is predominantly achieved through chromatographic and spectrophotometric methods. High-Performance Liquid Chromatography (HPLC) is the most widely used and accepted technique due to its high sensitivity and specificity.[1][2][3] Other methods, including Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offer alternative advantages depending on the specific application, sample complexity, and available resources.
Quantitative Performance Data
The selection of an analytical method often depends on its validated performance characteristics. The following table summarizes key quantitative parameters for the most common methods used for hypericin determination.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | 10 - 80 | 0.998 | 98.6 - 101.2 | < 2.0 (Intra-day & Inter-day) | - | - | [4][5][6] |
| HPLC-UV | 0.0001 - 0.01 (mg/mL) | 0.9999 | 100.4 | 2.5 | - | - | [7] |
| HPLC-Fluorescence | 0.5 - 2.5 | > 0.99 | ≤ 5.8 (Inter-day) | ≤ 4.4 (Intra-day) | - | - | [8] |
| UHPLC-UV | - | 0.99994 | - | - | >10 (S/N) | >10 (S/N) | [9] |
| LC-MS/MS | 0.05 - 10 | > 0.99 | 101.9 - 114.2 | 4.7 - 15.4 | - | 0.05 | [10] |
| UV-Vis Spectro. | - | - | - | - | - | - | [2][11] |
| Derivative Spectro. | - | > 0.99 | Comparable to HPLC | - | - | - | [12] |
| HPTLC | - | - | - | - | 0.54 (µ g/spot ) | - | [13] |
| CL-FIA | 0.019 - 0.38 | > 0.99 | - | - | 0.0038 | - | [2] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CL-FIA: Chemiluminescence-Flow Injection Analysis. Note that direct comparison can be complex as parameters are determined under different experimental conditions.
Experimental Workflow
The general process for hypericin determination, from sample collection to data analysis, follows a structured workflow. This process is crucial for ensuring the reproducibility and accuracy of results.
References
- 1. A Review of Analytical Methods for the Determination of Hypericin in Foods, Herbal, Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.tudelft.nl [pure.tudelft.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Validated HPLC Method for the Quantification of Hypericin in Hypericum perforatum [hero.epa.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New UHPLC Analytical Method for St. John’s Wort (Hypericum perforatum) Extracts [mdpi.com]
- 10. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
- 13. latamjpharm.org [latamjpharm.org]
Safety Operating Guide
Personal protective equipment for handling Hypericin-d10
For researchers, scientists, and drug development professionals, the safe handling of specialized compounds like Hypericin-d10 is paramount. This document provides immediate, actionable guidance for the operational use and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given the hazardous nature of Hypericin and its potential cytotoxicity, a comprehensive PPE strategy is required. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Protects against skin contact and absorption. Double gloving is a standard precaution for handling potentially cytotoxic compounds.[5] |
| Eye Protection | Chemical splash goggles or a full face shield | Prevents eye contact from splashes or aerosols.[6][7] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | Minimizes inhalation exposure. |
Operational Plan for Handling this compound
1. Preparation and Work Area Setup:
-
Controlled Environment: All handling of this compound should occur within a designated area, such as a chemical fume hood, to minimize exposure.[8]
-
Light Protection: As Hypericin is photosensitive, the work area should have minimized light exposure.[9][10] Use amber or opaque containers for all solutions.[9][11] If necessary, wrap containers in aluminum foil.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated work area to avoid unnecessary movement and potential spread of contamination.
2. Weighing and Solution Preparation:
-
Weighing: If handling the solid form, weigh the required amount in a chemical fume hood or a balance enclosure to prevent inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
3. Experimental Procedures:
-
Containment: Keep all containers with this compound sealed when not in immediate use.
-
Avoid Contamination: Use dedicated equipment (pipettes, tips, etc.) for handling this compound to prevent cross-contamination.
-
Cleanliness: Maintain a clean work area. Clean any spills immediately, as outlined in the spill management section.[8]
4. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.
-
Do not mix this compound waste with general laboratory waste.[12]
2. Waste Containers:
-
Use clearly labeled, leak-proof containers for all this compound waste.
-
The label should include "Hazardous Waste" and "this compound".
3. Disposal of Deuterated Compound:
-
Deuterium is a stable, non-radioactive isotope.[12] Therefore, no special precautions for radioactivity are required for the disposal of this compound.
-
The disposal procedure is dictated by the chemical hazards of the Hypericin molecule itself.
4. Final Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[12]
-
Arrange for pickup and disposal by a certified hazardous waste management company.[13]
Hazard Data Summary
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[2][3][4] |
| Photosensitivity | The compound is a known photosensitizer.[1][3] |
| Carcinogenicity, Mutagenicity, Teratogenicity | Not classified, but should be handled with caution due to its cytotoxic potential. |
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. england.nhs.uk [england.nhs.uk]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. researchgate.net [researchgate.net]
- 11. camlab.co.uk [camlab.co.uk]
- 12. moravek.com [moravek.com]
- 13. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
